Mitochondrial uncoupling disrupts oxidative phosphorylation by dissipating the proton gradient across the mitochondrial inner membrane. Niclosamide acts as a protonophore, shuttling protons into the mitochondrial matrix without ATP production [1] [2] [3].
The following diagram illustrates this core mechanism and its major cellular consequences:
The table below summarizes key quantitative findings from experimental studies on this compound's mitochondrial uncoupling effects.
| Parameter Measured | Experimental Finding | Experimental Model | Citation |
|---|---|---|---|
| Minimal Uncoupling Concentration | 0.5 μM (NEN); 2.0 μM (OCR assay); 20 μM (Oxyclozanide) | MC38 colon cancer cells | [5] |
| Oxygen Consumption Rate (OCR) | Marked increase in OCR in the presence of oligomycin (ATP synthase inhibitor) | HCT116 cells | [1] |
| Intracellular ATP Levels | Sharp drop in ATP concentration; increased ADP:ATP ratio (effect more pronounced in p53-/- cells) | HCT116 p53+/+ vs p53-/- cells | [1] |
| Metabolomic Flux | Increased PDH/PC rate (pyruvate mitochondrial influx); decreased lactate, UDP/UTP (PPP), serine, glycine | MC38 cells with [U-¹³C]-glucose and NMR | [5] |
| Mitochondrial Membrane Potential (ΔΨm) | Reduction in TMRE fluorescence, indicating dissipation of ΔΨm | HCT116 and A549 cells | [1] |
Studying mitochondrial uncoupling involves specific assays to measure bioenergetic function and membrane integrity.
Understanding this compound's structure is key to improving its drug properties.
Niclosamide exerts its anticancer effects through multiple pathways, making it a promising multi-targeted agent. The table below summarizes its primary mechanisms of action. [1]
| Mechanism of Action | Key Molecular Targets & Effects | Biological Consequence in Cancer Cells |
|---|---|---|
| Mitochondrial Uncoupling [1] [2] [3] | Acts as a protonophore; dissipates mitochondrial membrane potential (ΔΨm); increases ROS; decreases ATP; activates AMPK. [1] | Energy depletion; oxidative stress; initiation of intrinsic apoptotic pathway via cytochrome c release. [1] |
| STAT3 Pathway Inhibition [1] [4] | Inhibits phosphorylation and activation of STAT3; reduces downstream gene expression (e.g., PD-L1). [4] | Reduced cell proliferation; increased susceptibility to immune cell attack; enhanced efficacy of anti-PD-1/PD-L1 therapy. [4] |
| Wnt/β-catenin Pathway Inhibition [1] [5] | Promotes degradation of intracellular β-catenin; suppresses TCF/LEF transcriptional activity. [5] | Inhibition of genes driving proliferation (e.g., c-Myc, cyclin D1) and metastasis. [1] |
| mTOR Pathway Inhibition [1] | Disrupts mTORC1 signaling through activation of TSC complex. [1] | Inhibition of cell growth and survival pathways; potential synergy with drugs like Paclitaxel. [1] |
This multi-mechanistic profile can be visualized in the following pathway diagram.
Diagram 1. Multi-targeted anticancer mechanisms of this compound.
The following table provides a quantitative summary of this compound's efficacy in various cancer types from recent studies. [5] [3] [4]
| Cancer Type | Cell Line(s) Tested | Key Assays & Findings (this compound Treatment) | Reference |
|---|
| Renal Cell Carcinoma (RCC) | A-498, SW-839 | Proliferation (MTS): IC~50~ ~1-2 µM (72h). Apoptosis (Annexin V): Dose-dependent increase. Clonogenic (Soft Agar): Significant inhibition of colony formation. | [5] | | Colorectal Cancer | HCT-116 | Proliferation (SRB): IC~50~ = 20.05 µM (72h) for hybrid derivative X1 (more potent than pure this compound). Cell Cycle: Arrest in G1 phase. Apoptosis: Induction via mitochondrial membrane potential breakdown. | [3] | | Non-Small Cell Lung Cancer (NSCLC) | A549, H1299, H460 | PD-L1 Downregulation: Concentration- and time-dependent decrease in PD-L1 protein expression (Western Blot). T-cell Cytotoxicity: Enhanced cancer cell lysis by T cells in combination with PD-L1 blockade. | [4] | | Hepatocellular Carcinoma | HEPG-2 | Proliferation (SRB): IC~50~ = 32.09 µM for pure this compound. | [3] | | Breast Cancer | MCF-7 | Proliferation (SRB): IC~50~ = 30.16 µM for hybrid derivative X1. | [3] |
Below are the methodologies for key experiments cited in the provided data.
Niclosamide exhibits pleiotropic anti-neoplastic properties by targeting several critical cellular processes and signaling pathways that are often dysregulated in cancers [1] [2] [3]. The table below summarizes its key mechanisms of action.
| Mechanism of Action | Key Molecular Targets/Effects | Biological Consequence in Cancer Cells |
|---|---|---|
| Mitochondrial Uncoupling [1] [3] | Acts as a protonophore; dissipates proton motive force (Δp); increases ROS; activates AMPK; induces cytochrome c release [1]. | Energy depletion (reduced ATP), oxidative stress, initiation of intrinsic apoptotic pathway [1]. |
| STAT3 Pathway Inhibition [1] [2] | Inhibits Signal Transducer and Activator of Transcription 3 (STAT3) signaling [1]. | Impedes proliferation, metastasis, and immune evasion; overcomes apoptotic resistance [1]. |
| Wnt/β-Catenin Pathway Inhibition [1] [2] | Promotes Frizzled1 endocytosis and LRP6 degradation; downregulates Dishevelled (Dvl2); disrupts β-catenin/TCF complex [2]. | Inhibits transcription of proto-oncogenes (e.g., c-Myc, cyclin D1); suppresses cancer stem cells [1] [2]. |
| mTORC1 Pathway Inhibition [1] [4] [2] | Inhibits mTORC1 (but not mTORC2) via lysosomal dysfunction and TSC activation; does not affect PI3K/Akt upstream [1] [2]. | Induces cell cycle arrest, inhibits anabolic growth, and promotes autophagy [1] [4]. |
| Multi-Pathway Targeting [5] [3] | Also reported to inhibit NF-κB, Notch signaling, and modulate PD-1/PD-L1 [5] [3]. | Contributes to broad anti-cancer, anti-inflammatory, and immunomodulatory effects [5] [3]. |
The following diagram illustrates how this compound simultaneously targets these multiple pathways to exert its anticancer effects.
This compound's multi-targeted mechanism of action against cancer cells.
Research on this compound's efficacy spans various experimental models, from in vitro systems to in vivo animal studies.
The major obstacle for this compound's repurposing is its poor aqueous solubility and low systemic absorption, leading to low bioavailability [1] [8]. The following table compares strategies to overcome this.
| Strategy | Examples | Key Findings/Improvements |
|---|---|---|
| Chemical Derivatives [1] [8] | This compound Ethanolamine (NEN) | Water solubility: ~21 g/L (vs. 0.0016 g/L for this compound); improved safety and bioavailability; maintains uncoupling activity [8] [3]. |
| This compound Piperazine (NPP) | Water solubility: ~30 g/L; improved pharmacokinetics without compromising anticancer activity [8]. | |
| Novel Formulations & Delivery Systems [1] [6] | Nanotechnology (e.g., electrospraying, supercritical fluids, nanoparticles) | Improves drug delivery, protects from degradation, enhances tumor targeting, and can increase solubility [1]. |
| CNPharm's Patented Oral Drug | Overcame low absorption/short half-life; achieved high blood concentration (NOAEL: 7,888 ng/mL) with safety; effective in triple-negative breast cancer model combined with docetaxel [6]. | |
| Metabolic Inhibition [1] | Inhibition of CYP450 hydroxylation and UGT glucuronidation | Aims to reduce first-pass metabolism in the liver and intestine, thereby increasing systemic availability of the active drug [1]. |
This compound's journey to the clinic is gaining significant momentum, particularly in addressing drug resistance.
This compound's unique ability to target multiple core pathways in cancer cells simultaneously makes it a compelling candidate for drug repurposing, potentially overcoming the limitations of single-target therapies.
Future work should focus on several key areas to fully realize its potential. Researchers must stratify patient populations based on biomarkers tied to this compound's mechanisms, such as activated STAT3 or Wnt pathways, to identify likely responders [1]. Optimizing combination therapy regimens with existing chemotherapies, targeted therapies, and immunotherapies is crucial for synergistic effects and overcoming resistance [6]. Finally, a major translational effort is needed to advance the most promising bioavailability-enhanced formulations from preclinical proof-of-concept to clinical validation [1] [8] [9].
The core mechanism and the basis for its selective action are summarized in the table below:
| Mechanism / Feature | Description | Role in p53-deficient Cell Death |
|---|---|---|
| Primary Mechanism | Functions as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane [1] [2]. | Leads to a sharp drop in intracellular ATP and disrupts energy metabolism [1]. |
| Key Selective Vulnerability | p53-deficient cells lack a protective metabolic response, leading to arachidonic acid (AA) accumulation [1]. | Accumulated AA induces mitochondrial-dependent apoptosis; cytochrome c release activates caspase-9/caspase-3 [1]. |
| Protective Role of p53 | Wild-type p53 evades death by transcriptionally inducing lipid oxygenation genes ALOX5 and ALOX12B [1]. | These enzymes catalyze the breakdown of arachidonic acid, preventing its toxic buildup [1]. |
| Alternative/Collateral Mechanisms | Induces DNA damage, partly attributed to its aniline 4'-NO2 group [2]. Can also inhibit Wnt/β-catenin, STAT3, and mTOR pathways [3] [4]. | Genotoxicity is a pleiotropic effect that can be uncoupled from its primary anti-tumor action [2]. |
This relationship and the subsequent apoptotic pathway can be visualized as follows:
The apoptotic pathway triggered by this compound in p53-deficient cells.
The following table summarizes critical experiments that validate this compound's mechanism and selectivity:
| Experimental Model / Assay | Key Findings |
|---|---|
| HTS Co-culture Screen (HCT116 cells) | Identified this compound as the most potent compound selectively killing p53-deficient (p53-/-) over p53+/+ cells [1]. |
| Isogenic Cell Line Models | p53 knockout (KO) MEFs showed >90% apoptosis vs. wild-type; p53R172H (hotspot mutant) MEFs showed marked sensitivity [1]. |
| Patient-Derived Xenografts | This compound impaired growth of p53 mutant patient-derived ovarian xenografts [1]. |
| Metabolomic/Lipidomic Profiling | Revealed this compound-induced mitochondrial uncoupling and preferential arachidonic acid accumulation in p53-deficient cells [1] [2]. |
| Nitro-Deficient Analog (ND-Nic) | Eliminating the 4'-NO2 group reduced genotoxicity but preserved selective killing of p53-deficient cells via mitochondrial uncoupling [2]. |
Niclosamide is a multifunctional agent that exerts its effects through several core mechanisms [1] [2]:
The diagram below synthesizes the primary signaling pathways modulated by this compound and their downstream effects on cellular processes.
Diagram 1: this compound's core mechanisms and downstream biological effects.
This compound's biological activities translate into potential therapeutic applications across diverse disease areas. The tables below summarize key findings and quantitative data from in vitro and in vivo studies.
Table 1: Anticancer Activity of this compound Across Cancer Types [1]
| Cancer Type | Experimental Model (Cell Line/Animal) | Key Findings & Mechanisms | Efficacy Metrics |
|---|---|---|---|
| Colorectal Cancer | HCT116, SW620 cells; Mouse xenografts | Inhibited Wnt/β-catenin, induced apoptosis, inhibited migration & metastasis. | Reduced liver metastasis in mice [1]. |
| Breast Cancer | MCF-7, triple-negative cells; Mouse models | Inhibited Wnt/β-catenin, STAT3, mTORC1; reversed epithelial-mesenchymal transition (EMT). | Synergistic tumor growth inhibition with cisplatin [1]. |
| Leukemia | AML, CML cells; Mouse models | Inhibited Notch signaling, NF-κB; increased ROS; synergized with chemotherapeutic agents. | Prolonged survival in mouse leukemia model [1]. |
| Glioblastoma | Glioblastoma cell lines; In vivo model | Suppressed Wnt, Notch, mTOR, and NF-κB pathways. | Reduced malignant potential in vivo [1]. |
| Adrenocortical Carcinoma | Cell viability screen; Mouse xenografts | Induced apoptosis, reduced β-catenin, mitochondrial uncoupling. | Oral administration inhibited tumor growth with no toxicity [1]. |
Table 2: Anti-Infective Activity of this compound [1] [4] [2]
| Pathogen / Disease | Experimental Model | Key Findings & Mechanisms | Efficacy Metrics |
|---|---|---|---|
| SARS-CoV-2 (COVID-19) | Clinical trial (CP-COV03), in vitro studies | Nanohybrid formulation reduced viral load via presumed autophagy induction. | 56.7% viral load reduction in 16h (clinical trial); effective in vitro [5]. |
| Clostridioides difficile (CDI) | In vitro; Mongolian gerbil model | Killed vegetative cells, inhibited spore germination and biofilm formation; bound to toxin B (TcdB). | MIC: 4 μg/mL; superior in vivo efficacy vs. free drug [4]. |
| Methicillin-Resistant S. aureus (MRSA) | In vitro assays | Specific inhibition of Gram-positive bacteria. | MIC: 0.125 μg/mL (comparable to vancomycin) [2]. |
| Mycobacterium tuberculosis | In vitro assays | Effective against stationary-phase and multidrug-resistant bacilli. | MIC: 0.5–1 μg/mL [2]. |
| Other Viruses (Zika, Ebola) | In vitro cell-based assays | Disrupted viral entry/fusion via endosomal acidification. | Sub-micromolar to low micromolar EC~50~ [2]. |
A major challenge in repurposing this compound is its poor aqueous solubility and low systemic bioavailability [5] [4] [6]. Advanced formulations are being developed to address this:
Understanding this compound's pharmacokinetics is critical for development. A validated LC-MS/MS method for bioanalysis in plasma reveals key characteristics [6]:
1. Protocol for In Vitro Anticancer Efficacy Assessment [1]
2. Protocol for Antimicrobial Efficacy Testing (e.g., against C. difficile) [4]
3. Protocol for LC-MS/MS Bioanalysis in Plasma [6]
This compound's broad-spectrum activity stems from its unique ability to modulate multiple critical cellular pathways and processes. While the promise is significant, its clinical translation beyond its original anthelmintic use hinges on overcoming pharmacokinetic limitations. The development of advanced formulations, such as nanohybrids and polymer-based nanocarriers, represents a promising and necessary strategy to unlock its full therapeutic potential across oncology, infectious diseases, and other areas [5] [4] [2].
This compound is an FDA-approved anthelmintic drug that has emerged as a promising candidate for drug repurposing in oncology, virology, and other therapeutic areas through quantitative high-throughput screening (qHTS) approaches. Originally used for treating tapeworm infections, this compound has demonstrated potent bioactivity against multiple signaling pathways frequently dysregulated in cancer and viral infections, including STAT3, Wnt/β-catenin, and mTOR pathways. The qHTS paradigm enables rapid screening of compound libraries against disease-relevant cellular models, generating robust concentration-response data that facilitates the identification of promising repurposing candidates like this compound. This approach significantly reduces the time and cost associated with traditional drug development by leveraging existing pharmacological and safety data of approved drugs.
The mechanistic versatility of this compound presents both opportunities and challenges for screening applications. As identified through various HTS campaigns, this compound simultaneously modulates multiple cellular processes: it inhibits mitochondrial oxidative phosphorylation, disrupts lysosomal trafficking, blocks viral entry mechanisms, and interferes with key oncogenic signaling pathways. This polypharmacology profile contributes to its efficacy against diverse pathologies but requires careful consideration in screening design and data interpretation. Additionally, this compound's inherent solubility limitations have prompted the development of advanced formulations and screening strategies to better characterize its bioactivity and therapeutic potential.
Table 1: Key Signaling Pathways Targeted by this compound Identified Through Screening Campaigns
| Pathway | Cellular Process | Experimental Model | Key Readout |
|---|---|---|---|
| STAT3 Signaling | Cell proliferation, apoptosis, differentiation | Du145 prostate cancer cells, HeLa epithelial carcinoma | STAT3 phosphorylation (Tyr-705), nuclear translocation, luciferase reporter activity [1] |
| Wnt/β-catenin | Stemness, chemoresistance | A2780cp20 & SKOV3Trip2 ovarian cancer cells | TOPflash luciferase assay, nuclear β-catenin [2] |
| mTOR Pathway | Cell growth, metabolism | Chemoresistant ovarian cancer cell lines | Protein expression analysis [2] |
| Lysosome Trafficking | Tumor cell invasion, metastasis | DU145 prostate cancer cells | Lysosome positioning, cathepsin B secretion [3] |
Cell-based phenotypic screening represents a powerful approach for identifying compounds with complex mechanisms of action like this compound. The side population spheroid (SPS) assay enriches for cancer stem-like cells through combined dye-exclusion and spheroid formation methods, providing a biologically relevant model for targeting treatment-resistant populations. In this protocol, MCF7 breast cancer cells are initially stained with Hoechst 33342 (7 µg/mL) and SP cells are isolated via fluorescence-activated cell sorting (FACS) using a FACSAria apparatus. The sorted SP cells are then plated in ultralow attachment plates at 2,000 cells/mL in serum-free DMEM/F12 medium supplemented with growth factors (5 µg/mL insulin, 0.4% BSA, 10 ng/mL bFGF, 20 ng/mL EGF) to generate SP spheres (SPS) with enhanced stem-like properties. These SPS cultures demonstrate increased expression of stemness markers (CD44high/CD24low, OCT4, ABCG2) and heightened tumorigenicity in xenograft models [4].
For HTS implementation, MCF7 SPS cells are seeded into 96-well ultralow attachment plates at 6,000 cells per well in 100 µL serum-free medium. Compounds from screening libraries (e.g., LOPAC library) are typically tested at multiple concentrations (3 µM and 30 µM) for 72 hours. The primary endpoint is spheroid size quantification, which is assessed through automated imaging using a cooled, back-thinned CCD camera followed by analysis with Image-Pro Plus 6.0 software, with a threshold set at 2,000 pixels for object detection. This phenotypic approach identified this compound as a potent inhibitor of breast cancer stem-like cells, demonstrating its ability to downregulate stemness pathways, inhibit spheroid formation, and induce apoptosis in this therapeutically challenging cell population [4].
Diagram 1: Multi-Target Mechanisms of this compound Action - This diagram illustrates the key signaling pathways inhibited by this compound as identified through various screening campaigns, highlighting its polypharmacology profile.
Pathway-specific reporter assays provide mechanistic insights into this compound's molecular targets, enabling focused screening for particular therapeutic applications. The STAT3-dependent luciferase reporter assay employs HeLa epithelial carcinoma cells (which constitutively overexpress STAT3) transfected with a luciferase reporter driven by a minimal thymidine kinase promoter with seven copies of STAT3 binding sites (pLucTKS3). Cells are co-transfected with Renilla luciferase as an internal normalization control to account for variability in transfection efficiency and cell viability. Following transfection, cells are treated with this compound or other test compounds for 24 hours, after which luciferase activity is quantified using standard luminescence detection methods. This approach demonstrated this compound's potent inhibition of STAT3-dependent luciferase activity with an IC₅₀ of 0.25 ± 0.07 µM, significantly more potent than many known STAT3 inhibitors [1].
For investigating Wnt/β-catenin pathway inhibition, the TOPflash luciferase reporter assay is employed in ovarian cancer cell lines (A2780ip2, A2780cp20, SKOV3ip1, SKOV3Trip2). Cells are transfected with the TOPflash construct containing TCF/LEF binding sites or the control FOPflash construct with mutated sites. After 24 hours of this compound treatment (typically at 1 µM concentration), luciferase activity is measured to quantify β-catenin-mediated transcriptional activity. In chemoresistant ovarian cancer cell lines, this compound significantly suppressed β-catenin-driven transcription even under Wnt stimulation, demonstrating its potential for targeting therapy-resistant malignancies. This protocol can be adapted for HTS formats to identify additional Wnt pathway inhibitors [2].
High-content imaging screens enable multiparametric analysis of compound effects at the single-cell level, providing rich phenotypic data. The lysosome trafficking assay utilizes DU145 prostate cancer cells seeded in 96-well plates at 4,500 cells per well. Following treatment with this compound or other compounds, cells are fixed and stained for lysosome-associated membrane protein 1 (LAMP1) and nuclei using standard immunofluorescence protocols. Automated imaging is performed using Cellomics or similar high-content imaging systems, followed by quantitative analysis of lysosome positioning relative to the nucleus. This compound was identified as a potent inducer of juxtanuclear lysosome aggregation (JLA), effectively blocking hepatocyte growth factor (HGF) or acidic extracellular pH-induced anterograde lysosome trafficking. This phenotypic screening approach revealed this compound's ability to inhibit lysosome-mediated protease secretion and consequently reduce tumor cell invasion, highlighting its potential as an anti-metastatic agent [3].
Quantitative HTS approaches for this compound and its analogs require careful experimental design to generate robust concentration-response data. The library composition typically includes FDA-approved drug collections (such as the LOPAC library with 1,258 compounds) or larger repurposing libraries (1,500-1,800 clinically approved drugs). For canine lymphoid malignancy screening described in recent literature, a library of 1,824 approved human drugs was implemented, focusing on compounds with established safety profiles to enhance translational potential [5]. Compounds are typically prepared as DMSO stock solutions (2-10 mM) and acoustically dispensed into 384-well assay plates using systems like Echo liquid handlers to ensure precise compound transfer across a range of concentrations (typically 0.1-30 µM).
The assay configuration must be optimized for each specific screening paradigm. For viability-based screens using water-soluble tetrazolium (WST) assays, appropriate cell seeding densities must be determined through preliminary experiments: for example, 0.5 × 10⁵ cells/mL for GL-1 canine B-cell leukemia, 1 × 10⁵ cells/mL for UL-1 T-cell lymphoma, and 6 × 10⁵ cells/mL for CLBL-1 B-cell lymphoma lines. The assay quality is monitored through Z'-factor calculations based on vehicle controls (DMSO) and reagent blanks positioned in the outermost columns of each plate, with Z' ≥ 0.5 considered acceptable for HTS applications. Following 72-hour compound incubation, cell viability is assessed using WST reagents like CCK-8, with absorbance measured at 450 nm after 3 hours of additional incubation [5].
qHTS implementation involves testing each compound at multiple concentrations to generate concentration-response curves rather than single-point activity measurements. This approach provides more robust potency estimates (IC₅₀ values) and helps identify potential assay artifacts. For this compound screening in canine lymphoid malignancy models, compounds showing >50% inhibition in primary screening at 5 µM were retested in quadruplicate to confirm reproducibility. The hit selection criteria required consistent ≥90% inhibition in all lymphoid tumor cell lines with <90% inhibition in non-tumorigenic MDCK cells, ensuring tumor-selective activity [5].
Table 2: this compound Potency Across Various Cellular Models
| Cell Line/Model | Assay Type | IC₅₀ Value | Experimental Context |
|---|---|---|---|
| Du145 prostate cancer | STAT3 luciferase reporter | 0.25 ± 0.07 µM | STAT3 pathway inhibition [1] |
| Du145 prostate cancer | Cell proliferation | 0.7 µM | Antiproliferative activity [1] |
| Du145 prostate cancer | Colony formation | 0.1 µM | Clonogenic survival [1] |
| A2780cp20 ovarian cancer | Cell viability (ATP) | 0.41-1.86 µM | Chemoresistant model [2] |
| SKOV3Trip2 ovarian cancer | Cell viability (ATP) | 0.41-1.86 µM | Taxane-resistant model [2] |
| Canine GL-1 leukemia | WST viability | 0.15 µM | Dog repurposing screen [5] |
| Canine UL-1 lymphoma | WST viability | 0.11 µM | Dog repurposing screen [5] |
| Canine CLBL-1 lymphoma | WST viability | 0.14 µM | Dog repurposing screen [5] |
Hit validation requires orthogonal assays to confirm mechanism of action and therapeutic potential. For this compound, secondary profiling included flow cytometric analysis of stem cell markers (CD44, CD24, CD133) in treated versus control cells, apoptosis assessment through annexin V/propidium iodide staining, and cell cycle analysis via DNA content quantification. In cancer stem-like models, this compound treatment significantly reduced CD44high/CD24low populations (2.8-fold and 4-fold enrichment reductions, respectively) and preferentially targeted CD133+ cancer stem cells in chemoresistant ovarian cancer models [4] [2].
Functional validation of anti-invasive effects was performed using Matrigel invasion assays, where DU145 prostate cancer cells were seeded in serum-free medium in the upper chamber of Transwell plates with Matrigel coating, with 10% FBS as chemoattractant in the lower chamber. This compound pretreatment (0.1-1 µM) for 24 hours significantly inhibited HGF-induced invasion, consistent with its effects on lysosome trafficking and cathepsin B secretion. For antiviral activity assessment, porcine epidemic diarrhea virus (PEDV) infection models employing recombinant virus expressing renilla luciferase (PEDV-Rluc) demonstrated this compound's inhibition of viral entry, particularly the internalization step, with time-of-addition experiments pinpointing its activity to early stages of viral infection [3] [6].
Viability and proliferation assessment in this compound screening employs multiple detection methodologies. The CellTiter-Glo luminescent assay quantifies ATP content as a biomarker of metabolically active cells, providing a sensitive measurement of cell viability following 72-hour drug exposure. This homogeneous assay format is particularly suitable for HTS applications, with luminescence signal proportional to the number of viable cells. Alternatively, water-soluble tetrazolium (WST) assays like CCK-8 utilize mitochondrial dehydrogenase activities to reduce tetrazolium salts to formazan dyes, with absorbance measured at 450 nm. For high-content imaging screens, quantitative analysis of lysosome positioning involves calculating the relative distance of lysosomes from the nucleus or determining the percentage of cells exhibiting juxtanuclear lysosome aggregation (JLA) [4] [3] [5].
Molecular pathway analysis requires specialized techniques to validate this compound's multi-target mechanisms. Western blotting remains the gold standard for assessing protein expression and phosphorylation status, with particular focus on STAT3 Tyr-705 phosphorylation, β-catenin levels, and expression of downstream targets (cyclin D1, c-Myc, Bcl-xL). For transcriptional activity quantification, luciferase reporter assays (STAT3-dependent or TOPflash for Wnt/β-catenin) provide sensitive, dynamic measurements of pathway inhibition. Electrophoretic mobility shift assays (EMSA) further characterize this compound's effects on STAT3-DNA binding activity, while immunofluorescence microscopy visualizes inhibition of STAT3 nuclear translocation following growth factor stimulation [1].
qHTS data processing involves normalization to vehicle controls (0% inhibition) and reference compounds (100% inhibition), followed by curve-fitting to calculate IC₅₀ values. For combination studies with chemotherapeutic agents, synergy assessment utilizes combination index (CI) calculations, where CI < 1 indicates synergistic interactions, CI = 1 additive effects, and CI > 1 antagonistic effects. This compound demonstrated synergistic activity (CI < 1) with carboplatin in chemoresistant ovarian cancer models, significantly enhancing the antiproliferative effects of conventional chemotherapy [2].
Selectivity profiling is essential for evaluating the therapeutic potential of repurposed drugs. Comparison of this compound's potency across multiple cell lines with varying levels of pathway activation revealed enhanced activity in models with constitutively active STAT3 (Du145, HeLa, A549) compared to those with low STAT3 activation (HT29, PC3, A431). This differential sensitivity strengthens the rationale for targeted application in malignancies dependent on specific this compound-inhibited pathways. Additionally, comparison of IC₅₀ values with reported maximum plasma concentrations (Cmax) in relevant species helps assess translational potential, as demonstrated in canine screening where this compound's IC₅₀ values (0.11-0.15 µM) were well below the reported Cmax in dogs [1] [5].
Diagram 2: qHTS Workflow for this compound Screening - This diagram outlines the key steps in quantitative high-throughput screening campaigns that identified this compound as a hit compound, from library preparation through hit validation.
Bioavailability challenges associated with this compound's poor aqueous solubility (0.23 µg/mL for anhydrous form) have prompted innovative formulation approaches for in vivo applications and clinical translation. Co-crystal engineering with pharmaceutically acceptable co-formers like urea has demonstrated significant improvements in dissolution performance through the "spring parachute" effect, where the co-crystal dissociates to form amorphous material with high initial solubility followed by transition through metastable forms. The spray drying process for this compound-urea co-crystal production involves preparing stoichiometric solutions in isopropanol (Class 3 solvent) and spraying through laboratory-scale spray dryers with optimized parameters (inlet temperature, atomizing gas flow, solution feed rate) to generate phase-pure co-crystals with controlled particle size distribution [7].
Nanohybrid technology represents another advanced strategy to overcome this compound's pharmacokinetic limitations. The CP-COV03 formulation combines this compound with magnesium oxide and hydroxypropyl methylcellulose (NIC-MgO-HPMC) to create a nanohybrid with significantly enhanced bioavailability. This innovation enabled successful clinical application in COVID-19 trials, where CP-COV03 demonstrated dose-dependent viral load reduction (56.7% decrease within 16 hours of initial dose) and symptom improvement in patients with mild to moderate disease. The pharmacokinetic profile of this formulation showed Cmax values of 285.25 ng/mL for the 300 mg dose and 389.90 ng/mL for the 450 mg dose, achieving concentrations sufficient for antiviral activity despite this compound's inherent absorption challenges [8].
Recent clinical evidence supports this compound's potential for repurposing in viral infections. A 2025 randomized, double-blind, placebo-controlled trial of this compound nanohybrid (CP-COV03) in 300 patients with mild to moderate COVID-19 demonstrated significant reduction in time to sustained symptom improvement (9.0 days vs. 13.0 days for placebo) and rapid viral load reduction. The therapeutic effect appeared time-dependent rather than concentration-dependent, consistent with this compound's mechanism of inducing autophagy and disrupting viral replication cycles. Importantly, the nanohybrid formulation was well-tolerated with no serious adverse events reported, highlighting the importance of advanced formulation strategies for successful clinical translation [8].
Veterinary applications of this compound have also been explored through HTS campaigns. Screening against canine lymphoid tumor cell lines (GL-1, UL-1, CLBL-1) identified this compound as a promising candidate for veterinary oncology, with potent antiproliferative effects (IC₅₀ values 0.11-0.15 µM) and tumor-selective activity compared to non-tumorigenic MDCK cells. The established safety profile of this compound in mammals and the pharmacokinetic data available in dogs facilitate rapid translation to clinical trials in veterinary patients, demonstrating the power of repurposing approaches across species [5].
The application of qHTS technologies to this compound has revealed an unexpectedly diverse pharmacological profile, positioning this old anthelmintic drug as a promising multi-target therapeutic for cancer, viral infections, and other diseases. The screening protocols outlined in these application notes provide robust methodologies for identifying compounds with similar polypharmacology, emphasizing the importance of incorporating multiple assay formats (viability, pathway-specific, phenotypic) to fully characterize compound activity. The consistent identification of this compound across diverse screening campaigns highlights its unique mechanism portfolio and validates the qHTS approach for drug repurposing.
Future directions for this compound screening and development include combination therapy optimization through systematic screening with standard care agents, biomarker identification to select patient populations most likely to respond, and continued formulation innovation to enhance bioavailability. The successful clinical application of this compound nanohybrids for COVID-19 treatment demonstrates that formulation challenges can be overcome through advanced technologies, paving the way for expanded clinical testing in oncology. As qHTS technologies continue to evolve with more complex disease models and improved detection capabilities, the systematic repurposing of existing drug collections will undoubtedly yield additional hidden gems like this compound with untapped therapeutic potential.
This compound is a FDA-approved anthelmintic drug that has been used clinically for over 50 years to treat tapeworm infections, with a well-established human safety profile and low mammalian toxicity (oral LD₅₀ > 5 g/kg in rats) [1] [2]. Recent drug repurposing efforts have revealed that this compound possesses potent anticancer properties through its ability to simultaneously modulate multiple oncogenic signaling pathways [3] [4]. This multi-target mechanism of action makes this compound particularly promising for oncology applications, as cancer cells often develop resistance to single-target agents. The favorable safety history of this compound potentially accelerates its transition to oncology clinical trials, as its human toxicity profile is already established [2].
Despite its promising anticancer activity, this compound faces significant pharmacokinetic challenges that must be addressed in experimental design. The drug suffers from limited aqueous solubility and poor oral bioavailability, primarily due to extensive first-pass metabolism mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases [3]. These limitations have prompted the development of various strategies to improve this compound's delivery, including structural analogs and advanced formulation approaches such as nanoparticle encapsulation [3]. Recent research has produced derivatives like this compound ethanolamine salt and this compound piperazine salt with enhanced water solubility while maintaining anticancer activity [3]. When designing in vivo studies with this compound, researchers must carefully consider these physicochemical properties in their experimental approach.
This compound exerts its anticancer effects through multiple synergistic mechanisms that simultaneously target various oncogenic pathways and cellular processes [3] [5]. The primary molecular mechanisms through which this compound inhibits cancer cell growth and survival include:
Mitochondrial Uncoupling: this compound acts as a protonophore that disrupts the mitochondrial proton gradient, dissipating the proton motive force (Δp) required for ATP synthesis [3] [6]. This uncoupling effect leads to depleted cellular energy, increased reactive oxygen species (ROS), AMPK activation, and ultimately cytochrome c release that initiates the intrinsic apoptotic pathway [3]. The protonophoric activity of this compound also causes cytoplasmic acidification, which contributes to its inhibitory effects on mTORC1 signaling [6].
Oncogenic Pathway Inhibition: this compound simultaneously targets multiple signaling pathways commonly dysregulated in cancers. It inhibits Wnt/β-catenin signaling by promoting the degradation of key pathway components including Dishevelled 2 and β-catenin [3] [5]. The drug suppresses STAT3 signaling, a pathway crucial for tumor cell survival, proliferation, and immune evasion [3] [1]. This compound also modulates mTOR signaling, primarily through cytoplasmic acidification rather than direct kinase inhibition [6]. Additionally, it inhibits NF-κB pathway activation and reduces expression of NF-κB target genes such as MMP-9, which is involved in cancer invasion and metastasis [5].
Cancer Stem Cell (CSC) Targeting: this compound demonstrates CSC-suppressing activity by disrupting the Wnt/β-catenin pathway, which is crucial for maintaining cancer stem cell populations [5]. Treatment with this compound reduces the Aldefluor+ cell population and inhibits melanosphere formation in uveal melanoma models, indicating its ability to target these therapy-resistant cell populations [5].
CREB Pathway Inhibition: In hematological malignancies like acute myeloid leukemia (AML), this compound inhibits CREB-dependent signaling pathways by disrupting the interaction between CREB and its coactivator CBP, leading to reduced expression of CREB-driven survival genes [2].
The following diagram illustrates these key mechanisms of action and their functional consequences in cancer cells:
This compound has demonstrated significant antitumor efficacy across diverse in vivo cancer models, supporting its broad-spectrum anticancer potential. The following table summarizes key preclinical studies investigating this compound's antitumor activity:
Table 1: In Vivo Anticancer Efficacy of this compound Across Various Cancer Models
| Cancer Type | Model System | Dosing Regimen | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat and CCRF-CEM xenografts in mice | 10 mg/kg, intraperitoneal | 21 days | Significant tumor growth suppression; increased cleaved caspase-3 and LC3B; prolonged survival | [1] |
| Acute Myeloid Leukemia (AML) | Patient-derived xenograft (PDX) mice | 10 mg/kg, oral gavage | 28 days | Inhibited disease progression; extended survival; reduced tumor burden | [2] |
| Uveal Melanoma (UM) | 92.1 and Mel270 xenografts in mice | p-Niclosamide (water-soluble), 10 mg/kg, IP | 21 days | Potent antitumor activity; reduced tumor volume; inhibited metastasis | [5] |
| Colorectal Cancer | HCT-116 xenografts | This compound-isatin hybrid X1 (20.05 µM IC₅₀) | Not specified | Enhanced apoptosis; mitochondrial membrane potential disruption; cell cycle arrest | [4] |
| Osteosarcoma | Human osteosarcoma xenografts | Various dosing protocols | Not specified | Inhibited tumor growth; induced apoptosis and cell cycle inhibition | [1] |
The following comprehensive protocol describes the standard methodology for evaluating this compound's efficacy in human tumor xenograft models:
Cell Preparation and Inoculation: Harvest exponentially growing cancer cells (e.g., uveal melanoma lines 92.1, Mel270) using trypsin-EDTA. Wash cells twice with phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel to enhance tumor formation. Keep the cell suspension on ice to prevent Matrigel solidification. Inject 5 × 10⁶ cells in 100-200 µL subcutaneously into the right flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NOD-scid strains) using a 27-gauge needle. Monitor animals daily for tumor development [5].
Randomization and Treatment Initiation: When tumors reach a palpable size of approximately 100-150 mm³ (typically 7-14 days post-inoculation), randomize animals into treatment and control groups (n=6-10 per group) using a stratified randomization approach based on tumor volume to ensure equivalent starting means and variances across groups. Administer this compound via intraperitoneal injection (10 mg/kg daily) or oral gavage (for soluble formulations) [1] [5]. For the control group, administer vehicle alone (e.g., DMSO solution or appropriate formulation excipients).
Formulation Preparation: For conventional this compound, prepare a stock solution in DMSO (e.g., 50 mg/mL) and dilute with PBS or saline immediately before administration, ensuring the final DMSO concentration does not exceed 5%. For improved bioavailability, use water-soluble derivatives such as p-niclosamide or nanoparticle formulations that enhance solubility and absorption [3] [5]. Freshly prepare all formulations immediately before each administration.
Tumor Monitoring and Ethical Endpoints: Measure tumor dimensions 2-3 times weekly using digital vernier calipers. Calculate tumor volume using the formula: Volume = (width)² × length / 2. Monitor animals for signs of toxicity including weight loss, lethargy, reduced mobility, or changes in grooming behavior. Implement humane endpoints requiring euthanasia if tumors exceed 2000 mm³, ulcerate, or if animals show >20% body weight loss [7] [5].
The following diagram illustrates the complete workflow for a standard this compound in vivo efficacy study:
Proper data analysis is crucial for accurately assessing this compound's antitumor efficacy. The following approaches are recommended:
Tumor Growth Metrics Calculation: The traditional T/C ratio is calculated as the mean tumor volume in the treatment group divided by the mean tumor volume in the control group at the final day of treatment [7]. The Tumor Growth Inhibition (TGI) index is derived as (1 - T/C) × 100% [7]. For more robust analysis, implement the rate-based T/C method which uses all longitudinal data points by fitting tumor growth to an exponential model: log₁₀(tumor volume) = a + b × time + error [7]. The rate-based T/C is calculated as 10^(μT - μC) × 21 days, where μT and μC are the mean growth rates for treatment and control groups, respectively [7]. This approach provides greater statistical power and may reduce the number of animals needed to detect significant treatment effects.
Statistical Analysis and Power Considerations: Perform statistical comparisons using appropriate methods such as two-way ANOVA for longitudinal tumor volume data or Student's t-test for endpoint comparisons, with significance defined as p < 0.05. For survival analysis, use Kaplan-Meier curves with log-rank test comparison [1] [2]. Based on historical xenograft data, a sample size of 8-10 animals per group typically provides sufficient statistical power (≥80%) to detect significant treatment effects when using rate-based T/C analysis [7]. Bootstrap resampling analysis of 219 historical xenograft studies demonstrates that the rate-based T/C method achieves better precision than the traditional T/C approach, potentially allowing for smaller sample sizes while maintaining statistical power [7].
Histopathological and Molecular Analyses: Following euthanasia, collect tumor tissues and divide for multiple analytical approaches. For histology, fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for general morphology or process for immunohistochemical staining for apoptosis markers (cleaved caspase-3), proliferation markers (Ki-67), or pathway components (p-STAT3, β-catenin) [1] [5]. For molecular analyses, snap-freeze tumor tissues in liquid nitrogen and store at -80°C for protein extraction (Western blotting) or RNA extraction (qRT-PCR) to examine pathway modulation [1] [2].
Apoptosis and Autophagy Assessment: Evaluate this compound-induced apoptosis using TUNEL assay on tumor sections or by Western blot analysis of apoptosis markers (cleaved caspase-3, PARP cleavage) in tumor lysates [1] [2]. Assess autophagy induction by monitoring LC3B conversion (LC3B-I to LC3B-II) and p62/SQSTM1 degradation via Western blot [1]. These molecular analyses provide mechanistic insights complementary to tumor growth inhibition data.
The limited aqueous solubility and poor oral bioavailability of this compound present significant challenges for in vivo efficacy. Several strategies can address these limitations:
Structural Modification: Develop This compound derivatives with improved pharmaceutical properties. This compound ethanolamine salt (NEN) and This compound piperazine salt have demonstrated enhanced water solubility while maintaining anticancer activity [3]. Recent research has also explored This compound-isatin hybrids (e.g., compound X1) that show improved antiproliferative activity against HCT-116 colorectal cancer cells with IC₅₀ of 20.05 µM compared to native this compound [4].
Nanotechnology Formulations: Implement advanced drug delivery systems to improve this compound's bioavailability. These include nanoparticle encapsulation, liposomal formulations, and polymeric micelles that enhance solubility and promote tumor-selective delivery through the Enhanced Permeability and Retention (EPR) effect [3]. Evaluation methods such as electrospraying and supercritical fluid technology can generate optimized nanoformulations with improved absorption characteristics [3].
Metabolic Inhibition: Co-administrate this compound with enzyme inhibitors that reduce first-pass metabolism. Targeting cytochrome P450-mediated hydroxylation and UGT-mediated glucuronidation can potentially increase systemic exposure to unchanged this compound [3]. However, careful assessment of potential drug-drug interactions is necessary when employing this strategy.
This compound demonstrates enhanced efficacy when combined with other anticancer agents, potentially allowing for reduced chemotherapy doses and decreased toxicity:
Sequential Dosing Protocols: Research in AML models indicates that pretreatment with this compound followed by chemotherapy (cytarabine, daunorubicin, or vincristine) produces synergistic effects, whereas concurrent administration may lead to antagonism [2]. This suggests that this compound may sensitize cancer cells to subsequent chemotherapy exposure.
Pathway-Targeted Combinations: Based on this compound's mechanism of action, rational combination partners include Paclitaxel to complement this compound's limited mTORC1 targeting [3], ROS-inducing agents that may enhance this compound's pro-oxidant effects [5], and targeted therapies against complementary pathways.
Table 2: Optimization Strategies for this compound In Vivo Applications
| Challenge | Solution Approaches | Key Considerations | Expected Outcomes |
|---|---|---|---|
| Poor aqueous solubility | Structural derivatives (ethanolamine, piperazine salts); Nanoformulations; Prodrug approaches | Maintain anticancer activity; Scalable synthesis; Stability profile | Improved bioavailability; Enhanced tumor accumulation; Reduced dosing frequency |
| Limited oral bioavailability | Nanoparticle systems; Liposomal encapsulation; Enzyme inhibition | Absorption profile; First-pass metabolism reduction; Potential drug interactions | Increased systemic exposure; More predictable pharmacokinetics |
| Rapid metabolism | CYP/UGT enzyme inhibitors; Extended-release formulations | Drug interaction potential; Safety profile; Dosing schedule optimization | Prolonged half-life; Enhanced therapeutic concentrations |
| Moderate single-agent activity | Combination therapies; Sequential dosing; Synergy with standard care | dosing sequence optimization; Overlapping toxicities | Enhanced efficacy; Potential dose reduction; Overcoming resistance |
Based on published efficacy studies across various cancer models, the following dosing parameters are recommended for in vivo studies with this compound:
Dosage and Administration: The effective dose of this compound in mouse models typically ranges from 5-20 mg/kg administered daily [1] [5] [2]. For conventional this compound, intraperitoneal injection is the preferred route due to poor oral bioavailability. When using water-soluble derivatives such as p-niclosamide, oral gavage can be effectively employed [5]. The treatment duration in most successful studies ranges from 21-28 days, with significant tumor growth inhibition observed within this timeframe [1] [5] [2].
Formulation Preparation Details: For IP administration, prepare a This compound stock solution in DMSO at 50 mg/mL, then dilute with PBS to the desired concentration (e.g., 1 mg/mL for 10 mg/kg dosing in a 10 mL/kg injection volume). Ensure uniform suspension by sonication and vortex mixing immediately before administration. For oral administration of water-soluble p-niclosamide, prepare solutions in saline or PBS at appropriate concentrations based on the derivative's solubility profile [5].
Despite this compound's favorable historical safety profile in humans, comprehensive toxicity assessment in preclinical models is essential:
Clinical Observations: Monitor animals daily for signs of toxicity including weight loss, changes in grooming behavior, reduced mobility, lethargy, or abnormal breathing. Record body weights at least twice weekly throughout the study.
Hematological and Biochemical Assessment: At study termination, collect blood samples for complete blood count and clinical chemistry analysis including liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) [2]. Compare results between treatment and control groups to identify potential organ toxicity.
Histopathological Examination: Perform comprehensive necropsy on all animals, collecting and examining major organs (liver, kidney, spleen, heart, lungs) for any treatment-related abnormalities. Process tissues for histological evaluation following standard H&E staining protocols [2].
Successful execution of this compound in vivo studies requires attention to several technical considerations:
Variable Tumor Growth Rates: Different cancer cell lines exhibit inherent variations in growth kinetics that can impact study duration and randomization timing. Conduct preliminary growth rate studies with each cell line to establish expected doubling times and adjust randomization schedules accordingly. Implement stratified randomization based on initial tumor volumes to ensure equivalent starting points across treatment groups [7].
Formulation Stability: this compound formulations may precipitate over time, leading to inconsistent dosing. Prepare fresh solutions daily and maintain uniform suspensions through continuous agitation or sonication immediately before administration. For longer-term stability, consider lyophilized nanoparticle formulations that can be reconstituted immediately before use [3].
Handling Poorly Soluble Compounds: When working with native this compound, ensure thorough mixing before each administration to maintain consistent dosing. For oral administration approaches, utilize water-soluble derivatives rather than attempting to formulate the parent compound, as this provides more reliable absorption and exposure [3] [5].
This compound demonstrates promising broad-spectrum antitumor activity in preclinical models through its unique multi-target mechanism of action. The successful implementation of in vivo efficacy studies requires careful attention to formulation strategies, dosing protocols, and appropriate experimental design to overcome the compound's pharmacokinetic limitations. The rate-based T/C analytical approach provides enhanced statistical power for detecting treatment effects compared to traditional endpoint analysis [7].
Future research directions should focus on optimized delivery systems including nanotechnology approaches and structural derivatives with improved pharmaceutical properties [3]. Additionally, exploration of rational combination therapies and sequential dosing schedules with standard chemotherapeutic agents may enhance efficacy while potentially reducing treatment-related toxicity [2]. The established safety profile of this compound in humans positions it as a strong repurposing candidate for oncology applications, potentially accelerating its transition to clinical trials in cancer patients.
This compound, an FDA-approved anthelmintic drug, has emerged as a promising multi-pathway inhibitor with significant activity against cancer stem cells (CSCs) across various malignancies. CSCs represent a subpopulation of tumor cells with self-renewal capacity and enhanced chemoresistance, contributing to tumor recurrence and metastasis. The repurposing of this compound for oncology applications leverages its ability to simultaneously target multiple signaling pathways crucial for CSC maintenance and survival, including STAT3, Wnt/β-catenin, and mTOR signaling networks. These molecular pathways collectively contribute to the preservation of stem-like characteristics and facilitate therapy resistance in numerous cancer types, including triple-negative breast cancer, colorectal cancer, oral squamous cell carcinoma, and hepatocellular carcinoma.
Recent advances have focused on optimizing this compound's delivery and efficacy through structural modifications and novel formulation strategies to overcome its inherent bioavailability limitations. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound's anti-CSC properties, incorporating the latest scientific findings and methodological approaches to facilitate standardized assessment across different laboratory settings. The protocols outlined herein are designed to evaluate this compound's effects on CSC marker expression, functional stemness properties, and molecular signaling pathways, providing a framework for preclinical assessment of this compound-based therapeutic interventions.
This compound exerts its anti-CSC effects through simultaneous modulation of multiple oncogenic signaling pathways, disrupting the molecular networks that maintain stemness and promote therapy resistance. The compound's multi-target capability makes it particularly effective against the heterogeneous and adaptive CSC populations within tumors.
The STAT3 pathway serves as a primary molecular target for this compound in CSCs. This compound directly binds to the SH2 domain of STAT3, preventing its phosphorylation at tyrosine residue 705 (Tyr705), dimerization, and subsequent nuclear translocation. This inhibition disrupts the transcriptional activation of STAT3-target genes involved in stemness maintenance, including cyclin D1, Bcl-2, survivin, and Sox2 [1]. In triple-negative breast cancer models, this compound-mediated STAT3 inhibition resulted in reduced CD44high/CD24low populations and decreased aldehyde dehydrogenase (ALDH) activity, both established CSC markers [1]. Similar findings were reported in hepatocellular carcinoma, where this compound treatment downregulated phospho-STAT3 (Y705) and its downstream anti-apoptotic targets Mcl-1 and survivin [2].
This compound effectively suppresses the Wnt/β-catenin signaling axis, a critical pathway for CSC self-renewal and maintenance. Mechanistically, this compound promotes the degradation of LRP6 receptors, induces Frizzled 1 internalization, and facilitates the phosphorylation-mediated degradation of β-catenin [3]. In oral squamous cell carcinoma models, this compound treatment downregulated key Wnt pathway components including DVL2, p-GSK3β, and cyclin D1, while reducing the nuclear accumulation of β-catenin and its transcriptional co-activator c-Myc [3]. This pathway disruption correlated with impaired tumorsphere formation and reduced expression of pluripotency transcription factors OCT4, Nanog, and Sox2 in ALDH+ CSCs.
Beyond STAT3 and Wnt/β-catenin signaling, this compound modulates several other pathways involved in CSC maintenance:
The following diagram illustrates the multi-pathway targeting approach of this compound in cancer stem cells:
Figure 1: Multi-pathway targeting of cancer stem cells by this compound. This compound simultaneously inhibits multiple signaling pathways essential for CSC maintenance, leading to reduced stemness, enhanced sensitivity to therapy, and ultimately suppression of tumor growth and metastasis.
Numerous preclinical studies have quantitatively demonstrated this compound's efficacy against CSCs across various cancer types. The compound consistently reduces functional CSC measures, including tumorsphere formation, ALDH+ populations, and expression of stemness markers, while enhancing sensitivity to conventional chemotherapeutic agents.
Table 1: Anti-Cancer Stem Cell Efficacy of this compound Across Various Cancer Types
| Cancer Type | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer | Mouse xenograft models | Decreased CD44high/CD24low population; Reduced ALDH activity; Suppressed tumor growth and metastasis | [1] |
| Oral Squamous Cell Carcinoma | SCC4 and SCC25 cell lines | Dose-dependent inhibition of primary and secondary tumorsphere formation; Reduced OCT4, Nanog, Sox2 expression | [3] |
| Colorectal Cancer | Patient-derived cell lines | Reduced PXR expression via miR-148a induction; Enhanced chemosensitivity to 5-FU and oxaliplatin | [5] |
| Hepatocellular Carcinoma | HepG2, QGY-7703, SMMC-7721 cell lines | Synergized with cisplatin; Downregulated p-STAT3, Mcl-1, survivin; IC~50~: 5-20 μM depending on cell line | [2] |
| Esophageal Cancer | BE3, CE48T, CE81T cell lines | Suppressed STAT3 signaling; Induced G1 cell cycle arrest and apoptosis; Enhanced efficacy of 5-FU, cisplatin, paclitaxel | [6] |
The combination of this compound with conventional chemotherapy has demonstrated particular promise in overcoming CSC-mediated chemoresistance. In hepatocellular carcinoma models, this compound synergized with cisplatin, significantly enhancing apoptosis induction compared to either agent alone [2]. Similarly, in esophageal cancer cells, co-treatment with this compound and chemotherapeutic agents (5-FU, cisplatin, or paclitaxel) resulted in lower IC~50~ values and increased apoptotic rates [6]. These findings support the potential clinical application of this compound as an adjunct to conventional chemotherapy to target both bulk tumor cells and the therapy-resistant CSC compartment.
The clinical translation of this compound has been challenged by its limited aqueous solubility and poor bioavailability, which have prompted the development of novel formulations and prodrug strategies. Recent advances have focused on structural modifications and nanotechnology-based delivery systems to enhance this compound's pharmacokinetic profile while maintaining its anti-CSC activity.
The Nic-A prodrug represents an innovative approach to improve this compound's selectivity for CSCs. This dual-action compound conjugates this compound to a CAIX inhibitor (acetazolamide) via a GSH-responsive disulfide linker [1]. The design capitalizes on the elevated glutathione levels in CSCs, enabling selective intracellular release of active this compound. The prodrug incorporates a tetraethylene glycol linker to enhance aqueous solubility and blocks the phenolic moiety of this compound essential for STAT3 binding until activation occurs within target cells [1]. In preclinical models, Nic-A demonstrated superior anti-CSC and anti-metastatic effects compared to non-targeted analogues, with significantly improved bioavailability.
Recent structure-activity relationship studies have explored This compound-isatin hybrids to enhance antiproliferative activity and apoptosis induction. Compound X1, incorporating a piperidinyl sulfonamide group, demonstrated potent activity against HCT-116 colorectal cancer cells (IC~50~ = 20.05 μM) with minimal cytotoxicity toward normal VERO cells [7]. These hybrids induce G1 cell cycle arrest and promote mitochondrial-mediated apoptosis through modulation of BAX, Bcl-2, Bcl-xL, and PAR-4 gene expression [7]. Additional derivatives, including o-alkylamino-tethered this compound analogues, This compound ethanolamine salt, and This compound piperazine salt, have shown improved water solubility while maintaining anticancer activity in vitro [4].
Advanced delivery systems employing electrospraying and supercritical fluids have been explored to enhance this compound's bioavailability without structural modification [4]. These nanocarriers improve drug solubility, protect against first-pass metabolism mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases, and can be functionalized with targeting ligands to enhance CSC-specific delivery.
The following diagram illustrates the prodrug activation mechanism in cancer stem cells:
Figure 2: Prodrug activation mechanism in cancer stem cells. The Nic-A prodrug selectively targets carbonic anhydrase IX (CAIX) expressed in hypoxic tumor microenvironments. Elevated glutathione (GSH) levels in CSCs trigger disulfide linker cleavage, releasing active this compound and acetazolamide to simultaneously inhibit STAT3 and CAIX signaling.
The tumorsphere formation assay evaluates the self-renewal capacity of CSCs in non-adherent, serum-free conditions, providing a functional measure of stemness inhibition by this compound.
Effective CSC-targeting compounds like this compound typically show dose-dependent reduction in both primary and secondary sphere formation, indicating impaired self-renewal capacity. Representative data from OSCC models demonstrated approximately 60-70% reduction in primary tumorsphere formation at 10 μM this compound, with even greater inhibition of secondary sphere formation [3].
The ALDEFLUOR assay measures aldehyde dehydrogenase (ALDH) activity, a functional marker of CSCs, while flow cytometry analysis of surface markers identifies CSC subpopulations.
Proper controls are essential for accurate ALDEFLUOR analysis. The DEAB-inhibited control establishes the baseline fluorescence for ALDH-negative cells. This compound treatment in TNBC models significantly reduced both ALDH+ activity and CD44high/CD24low populations, indicating effective targeting of CSCs [1].
Western blotting enables quantification of protein expression and phosphorylation changes in key CSC signaling pathways following this compound treatment.
This compound treatment typically shows reduced phosphorylation of STAT3 at Tyr705, decreased expression of Wnt pathway components (β-catenin, DVL2, cyclin D1), and downregulation of pluripotency factors (OCT4, Nanog, Sox2) in a dose-dependent manner [1] [3].
Evaluating this compound in combination with conventional chemotherapeutic agents assesses its potential to overcome CSC-mediated chemoresistance.
In hepatocellular carcinoma models, this compound (5 μM) synergized with cisplatin, resulting in significantly enhanced apoptosis compared to either agent alone [2]. Similar synergy was observed in esophageal cancer models with multiple chemotherapeutic agents [6].
This compound represents a promising multi-targeted approach for eradicating cancer stem cells, addressing a critical challenge in oncology. Its simultaneous inhibition of STAT3, Wnt/β-catenin, and other stemness-related pathways disrupts the molecular networks that maintain CSCs and drive therapy resistance. The development of novel prodrugs like Nic-A and structural hybrids demonstrates significant progress in overcoming this compound's bioavailability limitations while enhancing CSC selectivity.
Future research directions should focus on optimizing dosing schedules for combination therapy, identifying predictive biomarkers of response, and developing advanced delivery systems to maximize therapeutic index against CSCs while minimizing systemic toxicity. The integration of this compound-based approaches with immunotherapy and other targeted agents represents a promising strategy to address tumor heterogeneity and prevent therapeutic resistance. As research in this field advances, this compound and its derivatives hold significant potential for clinical translation as adjuncts to conventional cancer therapies to target the CSC compartment and improve long-term patient outcomes.
This compound (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is an anthelmintic drug with proven efficacy against tapeworm infections and has recently gained significant attention for its broad therapeutic potential beyond its original indication. As a multifunctional drug, this compound has demonstrated activity against various cancers, viral infections including SARS-CoV-2, bacterial pathogens, and metabolic diseases through modulation of key signaling pathways such as Wnt/β-catenin, STAT3, mTORC1, and NF-κB [1]. Despite this promising therapeutic profile, this compound faces significant pharmaceutical challenges that complicate its research application, including very low aqueous solubility (5-8 mg/L at 20°C) and poor oral bioavailability [2]. These characteristics necessitate specialized extraction and formulation approaches to enable reliable research use.
The chemical structure of this compound features several functionally important groups: a weakly acidic phenolic hydroxyl group (pKa = 6.38-6.89), a hydrolytically labile amide bond, a nitro group that can undergo reduction, and aromatic chloro substituents [3] [2]. These structural elements contribute to its low solubility and present challenges for extraction and analysis. Additionally, the compound's pH-dependent solubility further complicates extraction processes, with solubility decreasing from approximately 2.5 mg/L at pH 9 to just 0.05 mg/L at pH 5 [3]. For researchers seeking to investigate this compound's potential through in vitro and in vivo studies, efficient extraction from commercial tablets represents a critical first step, particularly given that the drug is not currently marketed in the United States and research-grade material may be difficult to source [4].
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for sensitive and specific quantification of this compound and its degradation products in research samples. The method developed by Doran and Stevens enables simultaneous detection of this compound and its primary degradates—2-chloro-4-nitroaniline (2C4NA), aminothis compound (AN), hydroxythis compound (HN), and 5-chlorosalicylic acid (5CSA)—using direct injection of aqueous samples [5]. This approach eliminates extensive sample clean-up, increases throughput, and provides exceptional sensitivity with lower limits of quantification (LLoQs) for this compound approximately 20 times better than previously reported LC-MS/MS methods.
For optimal chromatographic separation, a methanol-based mobile phase has demonstrated superiority over acetonitrile for both separation efficiency and sensitivity, with baseline separation observed for critical compound pairs like HN and 5CSA [5]. The use of core-shell particle columns reduces run times and mobile phase consumption compared to traditional porous particle columns. For mass spectrometric detection, this compound and its internal standard (ibuprofen) are optimally detected under multiple reaction monitoring (MRM) conditions using an electrospray ionization interface operating in negative ionization mode [6]. The analytical method validation parameters for this compound quantification are summarized in Table 1.
Table 1: Analytical Method Validation Parameters for this compound Quantification
| Parameter | Rat Plasma | Dog Plasma | Water Samples |
|---|---|---|---|
| Linearity Range | 1–3000 ng/mL (r = 0.9967) | 1–1000 ng/mL (r = 0.9941) | Not specified |
| Intra-day Precision | < 7.40% | < 3.95% | Not specified |
| Inter-day Precision | < 6.35% | < 4.01% | Not specified |
| Intra-day Accuracy | < 4.59% | < 12.1% | Not specified |
| Inter-day Accuracy | < 6.63% | < 10.9% | Not specified |
| Recovery | 87.8–99.6% | 102–104% | Not specified |
| LLoQ Improvement | - | - | 20x better than previous methods |
Monitoring this compound degradation during extraction and storage is essential for ensuring research reliability. The primary degradation pathway involves hydrolysis of the amide bond, yielding 2-chloro-4-nitroaniline (CNA) and 5-chlorosalicylic acid (CSA) [3]. Under reducing conditions, the nitro group can be reduced to form aminothis compound, which exhibits different biological activities compared to the parent compound [2]. The LC-MS/MS method enables researchers to quantify these degradates and assess extraction quality and compound stability throughout experimental workflows.
Effective extraction of this compound from commercial tablets requires careful solvent selection to maximize yield while maintaining compound integrity. Based on this compound's physicochemical properties—including its lipophilic character (LogP = 3.91-5.3) and pH-dependent solubility—several solvent systems have demonstrated efficacy [3] [1]. For routine extraction, methanol and acetonitrile provide excellent solubilizing capacity, with methanol offering additional advantages for subsequent LC-MS/MS analysis [6] [5]. For more selective extraction, alkaline aqueous solutions (pH > 8) significantly enhance this compound solubility due to ionization of the phenolic hydroxyl group.
The mechanochemical approach described in recent veterinary formulation studies offers an alternative extraction strategy that significantly enhances this compound solubility [7] [8]. This method involves solid-phase co-grinding of this compound with excipients like polyvinylpyrrolidone (PVP) and arabinogalactan, resulting in 5.5-13.1-fold solubility increases compared to unprocessed drug substance [7]. While this approach requires specialized equipment, it represents a promising method for researchers needing highly soluble this compound for in vitro or in vivo studies.
Tablet Preparation: Weigh and record the mass of 10 this compound tablets (typically 500 mg this compound per tablet). Crush tablets into a fine powder using a mortar and pestle or mechanical grinder. Homogenize the powder to ensure uniform composition.
Initial Extraction: Transfer the powdered tablets to an amber glass container. Add methanol at a ratio of 10 mL per 500 mg expected this compound content. Seal container and mix using a rotary shaker for 60 minutes at room temperature.
Solid-Liquid Separation: Centrifuge the mixture at 4,000 × g for 15 minutes. Carefully decant the supernatant through a 0.45 μm PVDF filter into a clean evaporation flask.
Re-extraction: Resuspend the pellet in fresh methanol (half the volume of initial extraction) and repeat shaking for 30 minutes. Centrifuge and filter as before, combining with the initial extract.
Concentration: Evaporate the combined extracts under reduced pressure at 40°C using a rotary evaporator until approximately 10% of the original volume remains.
Precipitation and Recovery: Add 2 volumes of cold purified water while stirring to precipitate this compound. Collect the precipitate by vacuum filtration through a 0.2 μm membrane. Wash with small volumes of cold water and air-dry protected from light.
Storage: Store the purified this compound in a desiccator at -20°C until use. For extended storage, consider inert atmosphere protection to prevent degradation.
The following diagram illustrates the complete this compound extraction process from commercial tablets:
Figure 1: Workflow for extraction and purification of this compound from commercial tablets
Given this compound's poor aqueous solubility, which significantly limits its oral bioavailability, researchers have developed various reformulation strategies to enhance dissolution and absorption. Salt formation represents one of the most effective approaches, with this compound ethanolamine salt demonstrating 180-280 mg/L water solubility (compared to 5-8 mg/L for the free acid) and a piperazine salt also showing improved solubility characteristics [2]. Additional successful strategies include:
Recent veterinary studies have demonstrated the efficacy of combination formulations containing this compound with other anthelmintics like ivermectin and albendazole [8]. These multicomponent preparations showed enhanced efficacy against gastrointestinal strongyles, Parascaris spp., and Anoplocephala spp. in horses, with some formulations achieving 100% efficacy against all tested parasites [8]. The mechanochemical processing used in these formulations not only improved solubility but also potentially enhanced tissue penetration and target site availability.
Extracted this compound can be evaluated across multiple biological systems to assess its potential for drug repurposing. For antiviral testing, particularly against SARS-CoV-2, researchers should prepare this compound solutions in DMSO (not exceeding 0.1% final concentration in cell culture) and perform dose-response studies in relevant cell lines like Vero E6 or Calu-3. For anticancer activity assessment, this compound has demonstrated efficacy against various cancer cell lines through modulation of multiple signaling pathways, as illustrated in Figure 2.
Figure 2: this compound's pleiotropic mechanisms of action and biological activities
Researchers should be aware of this compound's challenging pharmacokinetic profile when designing in vivo studies. The drug exhibits low oral bioavailability due to a combination of poor solubility, extensive first-pass metabolism, and potentially P-glycoprotein efflux [1]. After oral administration, drug exposure remains low, with plasma concentrations frequently below therapeutic levels required for many repurposing indications [6]. The compound also demonstrates high plasma protein binding (>99.8%) and relatively rapid clearance, further limiting systemic availability [6]. These properties highlight the importance of appropriate formulation strategies and potentially alternative administration routes (e.g., pulmonary, nasal) for specific therapeutic applications.
The extraction of this compound from commercial tablets represents a viable approach for obtaining research quantities of this promising drug repurposing candidate. The protocols outlined in these application notes provide researchers with reliable methods for obtaining this compound with sufficient purity for most research applications. However, the inherent limitations of this compound—particularly its poor aqueous solubility and low oral bioavailability—must be addressed through appropriate formulation strategies to enable meaningful biological evaluation.
Future research directions should focus on advanced delivery systems that optimize this compound's pharmaceutical properties while leveraging its multifunctional pharmacology. The continuing exploration of this compound's mechanisms of action across different disease areas, combined with improved formulation technologies, positions this old anthelmintic drug as a promising candidate for treatment of various contemporary health challenges, including viral infections, cancer, and antimicrobial-resistant pathogens.
This compound (NIC) is a multifaceted pharmaceutical agent primarily used as an anthelmintic but now increasingly repurposed for oncological therapeutics and other applications. Its analysis presents significant challenges due to its inherently low aqueous solubility, necessitating robust analytical methods for accurate quantification. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as the predominant technique for this compound analysis across diverse matrices, from bulk pharmaceutical preparations to advanced drug delivery systems. These methods require thorough validation to comply with International Conference on Harmonization (ICH) guidelines ensuring reliability, accuracy, and reproducibility for quality control and research applications. The following application notes provide detailed protocols and validation data for multiple established RP-HPLC methods, enabling researchers to select and implement appropriate methodologies based on their specific analytical requirements [1] [2] [3].
Multiple RP-HPLC methods have been developed and validated for this compound analysis, each optimized for specific applications and matrix considerations. The table below summarizes the key chromatographic conditions for four established approaches:
Table 1: Chromatographic Conditions for this compound RP-HPLC Analysis
| Method Reference | Column Specifications | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Primary Application |
|---|---|---|---|---|---|---|
| Stability Indicating Method [1] | Hibar C-18 (250 × 4.66 mm, 5 μm) | Methanol: 1mM Ammonium Phosphate Buffer (85:15, v/v) | 1.2 | 332 | 6.45 ± 0.02 | Bulk drug substance and stability studies |
| Lipid Nanocapsule Formulation [2] | Agilent Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) | Acetonitrile: 0.1% H₃PO₄ Phosphate Buffer (50:50, v/v) | 1.2 | 335 | Not specified | Lipid-based nanocarrier systems |
| Combination with Fenbendazole [4] | L1 C₁₈ 100Å (250 × 4.6 mm, 5 μm) | Phosphate Buffer: Acetonitrile (70:30, v/v) | 1.0 | 290 | Specific to method | Veterinary pharmaceutical dosage forms |
| Combination with Erlotinib [5] | Not specified | Not fully detailed | Not specified | 333 | 6.48 | Liposomal formulations for cancer therapy |
The validation parameters for these methods demonstrate excellent performance characteristics as summarized in the following table:
Table 2: Method Validation Parameters for this compound RP-HPLC Analysis
| Validation Parameter | Stability Indicating Method [1] | Lipid Nanocapsule Method [2] | Fenbendazole Combination Method [4] |
|---|---|---|---|
| Linearity Range | 0.01–100 μg/mL | Not fully specified | 80-130 μg/mL |
| Correlation Coefficient (r²) | 0.999 | Validated for parameters | >0.995 |
| Limit of Detection (LOD) | 0.048 μg/mL | Determined during validation | Not specified |
| Limit of Quantification (LOQ) | 0.01 μg/mL | Determined during validation | Not specified |
| Accuracy (Recovery %) | Validated per ICH | 98-102% | 98-102% |
| Precision (% RSD) | <2% | <2% | <2% |
Materials Required: this compound reference standard, methanol, hydrochloric acid (HCl), volumetric flasks, analytical balance.
Procedure:
Equipment Requirements:
Mobile Phase Preparation:
System Setup:
For Bulk Drug Substance:
For Pharmaceutical Formulations (Suspensions):
For Lipid Nanocapsules and Liposomal Formulations:
The following diagram illustrates the comprehensive validation workflow for this compound RP-HPLC methods according to ICH guidelines:
Purpose: To demonstrate method selectivity by resolving this compound from degradation products and matrix components.
Procedure:
Acceptance Criteria: this compound peak should be resolved from degradation products (resolution >2.0) and the method should demonstrate peak purity using PDA detection [1].
Procedure:
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995 with %RSD of response factors ≤ 2.0% [1] [4].
Procedure:
Acceptance Criteria: Mean recovery between 98-102% with %RSD ≤ 2.0% [4].
Repeatability (Intra-day Precision):
Intermediate Precision (Inter-day Precision):
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision [1] [4].
Procedure:
Typical Values: LOD: 0.048 μg/mL, LOQ: 0.01 μg/mL for stability-indicating method [1].
Procedure: Deliberately vary method parameters:
Acceptance Criteria: Method should remain unaffected by small variations with %RSD ≤ 2.0% and resolution maintained between critical pairs [1].
The developed RP-HPLC methods effectively function as stability-indicating tools by separating this compound from its degradation products formed under various stress conditions. The methods demonstrate specificity and selectivity in quantifying the intact drug while resolving degradation peaks, enabling accurate assessment of drug stability and shelf-life determination. This capability is crucial for pharmaceutical development and regulatory submissions requiring comprehensive stability data [1].
RP-HPLC methods have been successfully adapted for quantifying this compound in advanced delivery systems:
Lipid Nanocapsules (LNCs): The method enables quantification of drug loading and encapsulation efficiency in LNCs developed to enhance this compound's bioavailability. The Box-Behnken design has been employed to optimize formulations containing 4% this compound, 20% lipid, and 20% surfactant [2].
Liposomal Formulations: For combination therapy with erlotinib, RP-HPLC facilitates simultaneous quantification of both drugs in liposomal systems, demonstrating controlled release profiles (87.06% ± 9.93% and 42.33% ± 0.89% over 24 hours) [5].
The methods enable routine quality control of commercial formulations, including:
For combination products with fenbendazole, the methods successfully resolve both compounds despite their differing chemical properties [4].
Table 3: Troubleshooting Guide for this compound RP-HPLC Methods
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak Tailing | Silanol interactions with acidic groups | Use end-capped C18 columns, add phosphate buffer to mobile phase |
| Retention Time Shift | Mobile phase pH variation, column aging | Standardize buffer preparation, use fresh mobile phase, monitor column performance |
| Poor Resolution | Inadequate organic modifier optimization | Adjust methanol/acetonitrile ratio, modify gradient program |
| Low Recovery | Incomplete extraction from formulation matrix | Optimize extraction solvent, increase sonication time |
| High Backpressure | Column blockage, buffer precipitation | Filter samples (0.45μm), flush with water between runs when using buffers |
When adapting these methods for specific applications, consider:
For highly complex matrices: Incorporate a gradient elution program to enhance separation efficiency.
For low concentration detection: Optimize injection volume and consider signal averaging to improve sensitivity.
For high-throughput analysis: Reduce column length to 50-100 mm and moderately increase flow rate while maintaining resolution.
The RP-HPLC methods detailed in these application notes provide robust, validated approaches for this compound quantification across diverse pharmaceutical applications. The core stability-indicating method offers comprehensive validation per ICH guidelines, while modified versions address specific needs like combination products and novel drug delivery systems. The exceptional linearity (r² > 0.995), precision (%RSD < 2), and accuracy (98-102% recovery) demonstrated across these methods make them suitable for research, development, and quality control applications. As this compound continues to be investigated for new therapeutic indications, these analytical methods will play a crucial role in formulation development and clinical translation.
Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising multi-targeting anticancer agent with the potential to enhance the efficacy of conventional chemotherapy. This repurposing approach leverages this compound's excellent safety profile and its ability to simultaneously inhibit multiple oncogenic signaling pathways frequently hyperactivated in various cancers. Research has demonstrated that this compound exhibits broad-spectrum antitumor activity through modulation of critical pathways including Wnt/β-catenin, STAT3, NF-κB, mTOR, and Notch, while also functioning as a mitochondrial uncoupler that disrupts cancer cell metabolism [1] [2].
The primary challenge in repurposing this compound for oncology applications lies in its poor aqueous solubility and consequently limited systemic bioavailability, which have historically restricted its clinical potential despite promising mechanistic studies [1] [3]. To address these limitations, researchers have developed innovative formulation strategies including nanotechnology approaches and structural derivatives that enhance solubility while maintaining therapeutic activity. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound in combination with conventional chemotherapeutic agents, with particular emphasis on overcoming chemoresistance and preventing tumor recurrence through rational drug combinations [4] [5].
This compound exerts its anticancer effects through pleiotropic mechanisms that simultaneously target multiple critical pathways in cancer cells:
Mitochondrial uncoupling: As a protonophoric uncoupler, this compound dissipates the proton motive force (Δp) across the mitochondrial inner membrane, inhibiting ATP synthesis and increasing reactive oxygen species (ROS) generation. This energy depletion activates AMPK signaling and induces metabolic stress that can lead to apoptotic cell death [1] [2]. The mitochondrial dysfunction further results in cytochrome c release, initiating the intrinsic apoptotic pathway [1].
STAT3 pathway inhibition: this compound directly inhibits the STAT3 signaling cascade, which is constitutively activated in many cancers and contributes to proliferation, immune evasion, and apoptotic resistance [1] [6]. By reducing phosphorylated STAT3 levels, this compound downregulates expression of anti-apoptotic genes and stemness factors [6].
Wnt/β-catenin pathway suppression: this compound disrupts Wnt/β-catenin signaling by promoting β-catenin degradation, thereby reducing expression of downstream oncogenes such as c-Myc, cyclin D1, and survivin that drive proliferation and stem cell maintenance [1] [6].
mTOR pathway modulation: Though this compound primarily targets mTORC1 (not mTORC2), it effectively inhibits this crucial growth and survival pathway through activation of TSC, a natural mTORC1 inhibitor [1]. This metabolic regulation synergizes with its mitochondrial effects.
Multiple pathway targeting: Additional pathways inhibited by this compound include NF-κB, Notch, and Ras signaling, creating a network effect that simultaneously disrupts cancer proliferation, survival, and metabolic adaptation [2].
The multi-mechanistic action of this compound provides a strong rationale for combination with conventional chemotherapy:
Resistance reversal: this compound counteracts common resistance mechanisms by suppressing pathways like PI3K/AKT that cancers activate to evade chemotherapy-induced death [4]. In prostate cancer models, this compound reversed docetaxel resistance by suppressing p-Akt1 overexpression [4].
Cancer stem cell targeting: this compound effectively targets cancer stem cells (CSCs) that often resist conventional chemotherapy. Research demonstrates this compound suppresses stemness markers (OCT4, NANOG), induces apoptosis in CD44+/CD24- populations, and inhibits sphere formation in triple-negative breast cancer models [6].
Metabolic sensitization: Through mitochondrial uncoupling, this compound alters cancer cell metabolism,
Figure 1: Mechanism of Synergy Between this compound and Chemotherapy Agents. This diagram illustrates how this compound's multi-targeted mechanisms complement conventional chemotherapy to overcome resistance and enhance anticancer efficacy.
Prostate cancer frequently develops resistance to docetaxel chemotherapy through PI3K/AKT pathway activation and presents challenges with post-surgical tumor recurrence. The combination of this compound with docetaxel addresses both issues by simultaneously targeting proliferating cells (docetaxel) and resistant cancer stem cell populations (this compound) while suppressing survival pathway activation [4]. This protocol utilizes a nanofiber implant system for localized, sustained drug delivery to prevent local recurrence following surgical resection.
Sustained release study:
Cytotoxicity assay:
Apoptosis assay:
Western blot analysis:
Lung cancer remains a leading cause of cancer mortality worldwide, with epithelial-mesenchymal transition (EMT) playing a crucial role in metastasis and therapeutic resistance. This protocol combines this compound with the HDAC inhibitor valproic acid (VPA) to create an epigenetic sensitization approach that enhances response to conventional chemotherapy. The combination targets multiple vulnerability points: this compound inhibits Wnt/β-catenin and STAT3 signaling, while VPA modulates histone acetylation and gene expression, together reversing EMT and restoring chemosensitivity [7].
Cell culture and seeding:
VPA pretreatment:
This compound treatment:
ATP viability assay:
Histone acetylation analysis:
Apoptosis assessment:
EMT marker analysis:
Triple-negative breast cancer (TNBC) presents therapeutic challenges due to its aggressive nature, high CSC content, and frequent development of resistance. This protocol leverages this compound's ability to target CD44+/CD24- CSCs and inhibit STAT3 signaling to enhance paclitaxel efficacy. The approach is particularly valuable in addressing minimal residual disease and preventing recurrence by eliminating the chemotherapy-resistant CSC population [6].
Cancer stem cell isolation:
Three-dimensional scaffold preparation:
CSC invasion and treatment:
Assessment endpoints:
Table 1: Optimal this compound Dosing Across Cancer Types
| Cancer Type | Cell Line/Model | This compound IC₅₀ | Combination Agent | Key Findings |
|---|---|---|---|---|
| Prostate Cancer | PC-3/DTX (resistant) | 100-250 nM* | Docetaxel (5:1 molar ratio) | Re-sensitized resistant cells, p-Akt1 suppression [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 CSCs | 100 μM (6h treatment) | Paclitaxel | 50% apoptosis, STAT3 inhibition, G0/G1 arrest [6] |
| Lung Cancer | A549 & H1299 | 0.5-2.5 μM | Valproic Acid + Chemotherapy | Synergistic EMT reversal, enhanced apoptosis [7] |
| Various Cancers | In vivo models | 10-50 mg/kg (animal studies) | Multiple agents | Improved efficacy without added toxicity [1] [2] |
Note: *Value dependent on formulation; nanofiber delivery enhances efficacy through sustained release.
Figure 2: Workflow for In Vitro Combination Screening. This standardized protocol evaluates this compound-chemotherapy interactions, with valproic acid pretreatment for epigenetic sensitization in relevant cancer models.
Animal model establishment:
Treatment groups:
Drug formulation and administration:
Monitoring and endpoint assessment:
Molecular analysis of harvested tissues:
Table 2: Efficacy Metrics from this compound Combination Studies
| Study Model | Treatment Conditions | Efficacy Outcome | Molecular Changes | Reference |
|---|---|---|---|---|
| Prostate Cancer (PC-3/DTX) | DTX alone | Limited efficacy in resistant lines | p-Akt1 overexpression | [4] |
| NIC + DTX (nanofiber) | Resensitization achieved | p-Akt1 suppression, Bax/Bcl-2 increase | [4] | |
| TNBC (MDA-MB-231 CSCs) | This compound (100μM, 6h) | 50% apoptosis, G0/G1 arrest | p-STAT3 ↓, Bax ↑ 5.7-fold | [6] |
| CXCR4 (1.5×↓), MMP9 (2.9×↓) | ABCG1 (3.7×↓), CYCLIN D1 (2×↓) | [6] | ||
| Lung Cancer (A549/H1299) | VPA + this compound | Enhanced vs single agent | Histone H3 acetylation ↑ | [7] |
| E-cadherin ↑, N-cadherin ↓ | β-catenin, Vimentin ↓ | [7] | ||
| Clinical Trial (Phase 1) | This compound + Enzalutamide | Tumor reduction: 72% vs 5% (enzalutamide alone) | Target engagement confirmed | [5] |
Synergy assessment: Calculate combination index (CI) using Chou-Talalay method
Statistical testing:
Data visualization:
Table 3: Troubleshooting Guide for this compound Combination Studies
| Problem | Potential Cause | Solution | Prevention |
|---|---|---|---|
| Poor this compound solubility | Limited aqueous solubility | Use ethanolamine salt (NEN) or PEG formulations | Pre-dissolve in DMSO (<0.1% final) or PEG [1] [3] |
| High variability in response | Metabolic differences between cells | Include isogenic pairs (sensitive/resistant) | Use early passage cells, standardize culture conditions [3] |
| Inconsistent animal plasma levels | Poor oral bioavailability | Use alternative formulations or localized delivery | Consider nanoparticle encapsulation [1] [4] |
| Lack of anticipated synergy | Improper dosing schedule | Optimize treatment sequence (pretreatment vs concurrent) | Conduct timeline experiments first [7] |
| Excessive toxicity in combinations | Overlapping toxicities | Reduce individual doses while maintaining efficacy | Perform careful dose escalation studies |
Formulation optimization: When poor solubility limits efficacy, consider:
Dosing schedule optimization:
Bioavailability enhancement:
The combination of This compound with conventional chemotherapy represents a promising strategy to overcome therapeutic resistance and improve cancer treatment outcomes. Through its multi-mechanistic action on critical oncogenic pathways and cancer stem cell populations, this compound addresses fundamental limitations of traditional chemotherapy while maintaining a favorable safety profile based on decades of clinical use for parasitic infections.
The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound combinations across various cancer types, with particular emphasis on rational combination design, appropriate model systems, and comprehensive endpoint assessment. As research in this area advances, key future directions include:
Clinical translation: The ongoing clinical trial combining this compound with enzalutamide in prostate cancer patients resistant to hormone therapy represents an important step in validating this approach [5]. Similar trials in other cancer types are warranted.
Formulation optimization: Continued development of advanced delivery systems including nanoparticles, implants, and improved oral formulations will be essential to overcome this compound's pharmacokinetic limitations [1] [4].
Biomarker identification: Development of predictive biomarkers for this compound response will enable patient stratification and maximize therapeutic benefit.
Combination expansion: Exploration of this compound with emerging therapeutics including immunotherapy, targeted agents, and epigenetic drugs beyond conventional chemotherapy [7].
The reproducible protocols and comprehensive guidance provided in this document will facilitate systematic investigation of this compound combination therapies across different cancer types and accelerate the development of more effective treatment regimens for difficult-to-treat malignancies.
Niclosamide disrupts biofilms through multiple mechanisms: inhibiting quorum sensing, reducing exopolysaccharide production, uncoupling mitochondrial oxidative phosphorylation, and affecting bacterial membrane permeability [1] [2] [3].
Table 1: Antibacterial and Antifungal Biofilm Activity of this compound
| Microorganism | Key Findings / Effect on Biofilm | Minimum Inhibitory Concentration (MIC) / Effective Concentration | Citation |
|---|---|---|---|
| Staphylococcus aureus (MRSA & MSSA) | Prevents biofilm formation on drug-eluting catheters. | MIC: ≤ 0.0625 - 0.125 μg/mL [1] [4] | |
| Corynebacterium striatum (MDR) | Eradicates mature biofilm biomass and reduces cell viability. | MIC90: 0.39 μg/mL; >50% biomass degraded at 0.39 μg/mL [5]. | |
| Xanthomonas oryzae (Xoo) | Inhibits biofilm formation, reduces EPS and xanthomonadin production. | MIC: ~0.5-2 μg/mL (estimated from assays) [2]. | |
| Clostridioides difficile | Kills vegetative cells and inhibits spore germination and biofilm formation. | MIC: 4 μg/mL (Nanoformed); Significant inhibition at 1 μg/mL (1/4 MIC) [6] [7]. | |
| Pseudomonas aeruginosa | Suppresses quorum sensing, reduces virulence factor secretion (elastase, pyocyanin). | Not fully quantified, but affects ~250 QS-dependent genes [6]. | |
| Candida albicans & C. auris | Induces detachment of pre-formed biofilms; inhibits growth and filamentation. | 0.5 - 2 μg/mL (Nanoformed) for inhibition and disruption [3] [8]. |
Table 2: Efficacy of this compound Formulations in Animal Models
| Infection Model | Pathogen | Formulation & Dose | Key Outcome | Citation |
|---|---|---|---|---|
| Biomaterial-Associated | S. aureus (MSSA & MRSA) | NIC-loaded TPU catheter (2-10% w/w); local, sustained release. | Reduced bacterial colonization on catheter and surrounding tissue [4]. | |
| Oropharyngeal & Vulvovaginal Candidiasis | C. albicans (Fluconazole-resistant) | NCL-EPO Nanoparticles (NCL-EPO-NPs); topical. | Significantly abrogated infection [3] [8]. | |
| Clostridioides difficile Infection | C. difficile | NIC@PLGA-HA Nanospheres; oral. | Reduced pathology, diarrhea, weight loss, and TcdB production; enhanced survival [6] [7]. |
Here are detailed methodologies for key assays used to evaluate this compound's anti-biofilm activity.
This common two-part assay first measures the metabolic activity of biofilm cells and then quantifies the total adherent biomass [5].
Part A: Biofilm Cell Viability (MTT Assay)
Part B: Total Biofilm Biomass (Crystal Violet Assay)
Microscopy visually confirms biofilm disruption and cell death [2] [3] [5].
This protocol tests this compound's efficacy when incorporated into a medical device polymer [4].
A major challenge for this compound's clinical repurposing is its poor aqueous solubility and low oral bioavailability [6] [3]. Researchers are overcoming this through advanced formulations:
The following diagrams summarize this compound's multifaceted mechanisms and a generalized workflow for anti-biofilm testing.
Available evidence strongly supports this compound as a potent, broad-spectrum biofilm disruptor. Its multiple mechanisms of action make it a promising candidate for repurposing, especially when formulated for localized application to overcome solubility limitations. Future work should focus on translational studies and clinical trials to validate its efficacy in human treatments.
The table below summarizes the key polymorphic forms of this compound and their solubility characteristics, which are critical for formulation work.
| Polymorph / Form | Key Characteristics | Aqueous Solubility & pH Dependence |
|---|---|---|
| Anhydrate | Thermodynamically less stable; high affinity for water, can convert to hydrates [1]. | Highest initial solubility; decreases significantly upon hydration [1]. |
| Monohydrate HA | One of two characterized monohydrate forms [2] [1]. | Solubility lower than anhydrate but higher than Monohydrate HB [1]. |
| Monohydrate HB | The most thermodynamically stable form [3] [1]. | Lowest solubility (~1-2 µM intrinsic solubility); dictates long-term solution concentration [3] [1]. |
| Amorphous Solid Dispersion (ASD) | Metastable, high-energy amorphous form stabilized by polymers [4]. | Significantly enhanced apparent solubility (up to 481.7 µg/mL in FaSSIF) [4]. |
| General pH Dependence | Weak acid (pKa ~7.12); solubility is highly pH-dependent [5] [6]. | Increases with pH: ~2.5 µM at pH 3.7 to over 700 µM at pH 9.6 for some anhydrous forms [5] [6]. |
Here are solutions to common experimental problems based on current research.
Problem: Drug precipitation and solubility loss during storage or experimentation.
Problem: Inconsistent solubility results between this compound from different suppliers.
Problem: Need for a simple method to obtain high-concentration this compound solutions.
These core methodologies are essential for investigating this compound's solid-state properties.
1. Protocol: Determining pH-Dependent Solubility
This protocol is based on the shake-flask method, used to characterize the fundamental solubility of your specific this compound sample [5] [6].
2. Protocol: Solid-State Stability and Polymorph Conversion
This workflow helps you monitor changes in your solid material under stress conditions.
The following diagrams map the critical relationships and workflows for managing this compound's properties.
I hope this technical support guide provides a strong foundation for your work with this compound.
Q1: What is the main challenge in repurposing niclosamide for systemic diseases?
Q2: What formulation strategies are effective in improving this compound's bioavailability?
Q3: What are the common side effects, and how do new formulations impact safety?
For researchers designing experiments, here are methodologies and quantitative findings from recent clinical studies.
1. Clinical Trial: this compound Nanohybrid (CP-COV03) for COVID-19 This 2025 randomized controlled trial demonstrates the success of a nanohybrid formulation [4] [5].
| Parameter | Low Dose (300 mg) | Placebo | P-value |
|---|---|---|---|
| Median Time to Sustained Symptom Improvement | 9.0 days | 13.0 days | 0.0083 |
| Viral Load Reduction (within 16 hrs) | 56.7% | 4.1% | Not Reported |
| Cmax (Pharmacokinetics) | 285.25 ng/mL | Not Applicable | Not Applicable |
| AUCt (Pharmacokinetics) | 10,562.09 ng·h/mL | Not Applicable | Not Applicable |
2. Clinical Trial: Novel Oral Solution (PEG 400) vs. Marketed Tablet This 2025 three-part phase I trial in healthy volunteers directly compared a new solution to the classic tablet [1] [2].
| Parameter | Novel Solution (1600 mg) | Marketed Tablet (2000 mg) | Note |
|---|---|---|---|
| Tolerability | Benign, no severe AEs | Benign, no severe AEs | Mild-to-moderate GI AEs most common |
| Food Effect | AUC ~2x higher when fed | Not Reported | Administering with food boosts exposure |
| Dose Linearity | Non-linear (200-1600 mg range) | Not Reported | Supports multi-dose over high single-dose regimens |
| Absorption Variability | High (Cmax >2μg/mL in some, marginal in others) | Known to be high | Galenic optimization remains challenging |
| Challenge | Potential Cause | Suggested Solution |
|---|---|---|
| Low In Vivo Efficacy | Insufficient systemic drug exposure due to poor bioavailability [3] [1]. | Transition to an advanced delivery system (e.g., nanohybrid [4] [5], nanoformulations [6], or solvent-based solutions [1]). |
| High Variability in PK/PD Results | Erratic and unpredictable absorption from the GI tract [1] [2]. | Standardize administration (e.g., with food to increase AUC [1]) and consider multi-dose regimens to overcome non-linear PK. |
| In Vitro Activity Doesn't Translate to In Vivo | In vitro concentrations are not achievable in vivo with current formulations [6]. | Use PK data to model achievable in vivo concentrations and adjust in vitro experiments to clinically relevant doses. Focus on formulations that improve Cmax and AUC. |
The diagram below summarizes the logical workflow for improving this compound's clinical application, based on the evidence presented.
The following table summarizes prominent this compound analogs, their structural modifications, and the key properties that have been enhanced.
| Analog Name | Structural Modification | Key Improved Properties | Primary Application Area |
|---|---|---|---|
| JMX0207 [1] | Not Specified | Improved Pharmacokinetics (PK) | Antiviral (Zika Virus) |
| This compound Ethanolamine Salt [2] [3] | Salt formation | Water solubility (~21 g/L); Increased anticancer potency | Cancer Therapy |
| This compound Piperazine Salt [2] | Salt formation | Water solubility (~30 g/L) | Cancer Therapy |
| Compound B9 [4] | Nitro group replaced with two -CF3 groups; addition of -CN group | Improved metabolic stability; potent AR-V7 downregulation; superior anti-proliferation (IC50: 0.130 μM in LNCaP95 cells) | Prostate Cancer |
| Sulfanyl Analogs (e.g., 2a, 3a) [3] [5] | Nitro group replaced with -SCF3 or -SF5 groups | Superior anticancer & antifungal activity; reduced genotoxicity | Cancer, Fungal Infections |
| Lead Compound (from Berry et al.) [6] | Nitro group replaced with methyl ester, azide, or amine | Maintained synergy with colistin; reduced cytotoxicity | Antibacterial Adjuvant |
| LSP (Sulfonamide Hybrid) [5] | Electrochemical addition of arylsulfinic acid (sulfonamide moiety) | Novel drug-like molecules; green synthesis | Exploratory Drug Development |
Here are detailed methodologies for critical experiments used to evaluate this compound analogs, based on the search results.
This cell-based assay is used to evaluate the potency of analogs against cancer cell lines.
This assay tests the ability of a this compound analog to potentiate the effect of the antibiotic colistin against resistant Gram-negative bacteria [6].
The anticancer activity of this compound and its analogs involves the modulation of multiple signaling pathways. The diagram below illustrates the key pathways and their roles.
The experimental workflow for developing and evaluating new this compound analogs typically follows a multi-stage process, as shown below.
Q1: The solubility of my this compound analog in aqueous buffers is still very poor. What are the current strategies to improve this?
Q2: Why is the nitro group frequently replaced in modern analog design?
Q3: My lead analog shows great potency in cellular assays but high cytotoxicity in mammalian cells. How can I address this?
Q4: The anticancer effects of my analog are weaker than expected. Which pathways should I validate?
The table below summarizes the core stability challenges of this compound and the advanced formulation approaches that can mitigate them.
| Challenge | Key Findings | Recommended Formulation Strategies |
|---|---|---|
| Low Solubility | Aqueous solubility is very low (approx. 5-20 µg/mL), limiting bioavailability and effective concentration [1] [2]. | Nanocrystals [3], polymeric nanoparticles (e.g., PLGA-HA [4]), co-solvents (e.g., PEG400 [1]). |
| Polymorphic Conversion | Anhydrous form converts to less soluble monohydrates (HA & HB) in water; solubility drops from ~13 µg/mL to as low as 0.6 µg/mL [2]. | Use stable polymorph (e.g., "Sigma-polymorph" [5]); avoid water in solid-state storage [2]. |
| Chemical Degradation | Undergoes hydrolysis in acidic and basic conditions; major degradation products are 2-chloro-4-nitroaniline and 5-chlorosalicylic acid [6] [2]. | Use of buffered solutions; nano-encapsulation to shield the drug [4] [7]. |
Here are methodologies you can adapt to evaluate the stability of your this compound formulations.
This protocol helps identify degradation products and understand the degradation pathway [6].
This workflow outlines the key steps for evaluating the physical and chemical stability of advanced formulations like nanocrystals or nanoparticles [3] [4].
The specific tests involved in the characterization phase include:
Q1: What is the best way to prepare a concentrated stock solution of this compound for in vitro studies? A1: Due to its low water solubility, a common approach is to first dissolve this compound in a small volume of a water-miscible organic solvent like DMSO to create a concentrated stock (e.g., 10-50 mM). This stock can then be diluted into the aqueous cell culture medium. Be aware that the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. Pre-solubilizing this compound in PEG400 is another effective strategy, as it has the highest measured mole fraction solubility for this compound [1].
Q2: My this compound precipitate has formed in solution. What happened and what can I do? A2: Precipitation is a common issue. It can occur due to:
Q3: Does light affect this compound stability? A3: Yes. Research indicates that alkaline solutions of this compound are particularly susceptible to photooxidation [2]. It is a best practice to store all this compound solutions, regardless of pH, in the dark, such as in amber glass vials or containers wrapped in aluminum foil, to minimize light-induced degradation.
The core challenge with niclosamide is its low selectivity index (SI), meaning the concentration needed for its antiviral or anticancer effect is very close to the concentration that causes harm to host cells.
The primary strategies involve advanced formulations to improve bioavailability and targeted delivery, as well as chemical modifications to create more effective analogs.
The table below summarizes key formulation strategies explored to enhance this compound's delivery and specificity.
| Strategy | Description | Key Findings/Improvements |
|---|---|---|
| Lipid-Based Nanoparticles [4] | Encapsulation in systems like liposomes, SLNs, NLCs. | Improves solubility, enables controlled release & targeted delivery to tumors; one liposomal thermogel showed reduced IC50 in melanoma cells [4]. |
| Polymeric Nanoparticles [5] [6] | Use of biodegradable polymers (e.g., PLGA) for encapsulation. | Enhances solubility/stability; PLGA-HA nanospheres showed pH-responsive release & high efficacy in an infection model [6]. |
| Nanohybrids & Novel Materials [5] | Incorporation into inorganic-polymer hybrids or layered double hydroxides. | Aims to enhance drug targeting, stability, and controlled release capabilities [5]. |
| Salts and Derivatives [7] [8] | Creation of more soluble salt forms (e.g., ethanolamine, piperazine). | This compound ethanolamine salt: ~21 g/L solubility [7] [8]. This compound piperazine salt: ~30 g/L solubility [7] [8]. | | Molecular Hybridization [9] | Covalently linking this compound to other pharmacophores (e.g., isatin). | Created analogs with improved cytotoxicity profiles and increased specificity for inducing apoptosis in cancer cells [9]. |
This diagram illustrates the logical relationship between the core problem and the various solution pathways.
This protocol is based on a high-content imaging-based immunofluorescence assay used to evaluate this compound and its analogs [1].
Workflow Overview:
Detailed Steps:
Q1: Why does this compound have such a narrow selectivity index in vitro? The low SI is primarily attributed to its function as a protonophore. It disrupts mitochondrial membrane potential and neutralizes endolysosomal pH, which is not only antiviral but also broadly toxic to host cells, leading to energy depletion and cell death at concentrations similar to those required for efficacy [1].
Q2: Are there any promising this compound analogs with improved selectivity? Yes, research has identified several analogs. For instance, one study of 33 analogs found some with reduced cytotoxicity and increased antiviral potency compared to the parent this compound [1]. Another approach created This compound-isatin hybrids (e.g., compound X1), which showed strong antiproliferative activity in cancer cells while being non-toxic to normal kidney cells at tested concentrations [9].
Q3: What is the most critical parameter to optimize when developing new formulations? Aqueous solubility is arguably the most critical initial parameter. Improving solubility directly addresses the root cause of low oral bioavailability, which forces the use of high doses and contributes to systemic toxicity. Successful formulations like salts and nanoparticles achieve their effect primarily by drastically increasing solubility [7] [8] [3].
Q4: My formulation improves solubility, but the SI remains low. What could be the issue? This could indicate that the formulation does not provide sufficient targeted delivery. Even with improved systemic availability, if the drug still accumulates in and damages healthy tissues, the SI will not improve. Consider strategies that incorporate active targeting ligands (e.g., antibodies, peptides) onto nanoparticles to enhance specific delivery to infected or cancerous cells [5] [4].
This compound is a weak acid (pKa ~7.12) whose solubility is profoundly dependent on the pH of the medium. The table below summarizes its equilibrium solubility across different pH levels and in various pure solvents, which is crucial for pre-formulation studies [1] [2].
Table 1: Equilibrium Solubility of this compound
| Medium / Solvent | pH (if applicable) | Solubility (µM) | Solubility (µg/mL) | Notes |
|---|---|---|---|---|
| Aqueous Buffer | 3.66 | 2.53 µM | ~0.83 µg/mL | AKSci polymorph [1] |
| 7.00 | ~1-2 µM | ~0.33-0.65 µg/mL | Most stable monohydrate (HB) [3] [4] | |
| 8.30 | 30 µM | ~9.8 µg/mL | "Nasally safe" pH [1] | |
| 9.00 | 200 µM | ~65.4 µg/mL | - | |
| 9.20 | 300 µM | ~98.1 µg/mL | - | |
| 9.63 | 703.6 µM | ~230 µg/mL | "Orally safe" pH [1] | |
| Pure Solvents | - | - | - | - |
| Water | - | - | 5-8 µg/mL | Reported range [5] |
| PEG 400 | - | - | ~36 mg/mL | At 323.15K; highest solvent solubility [2] |
| DMSO | - | - | 14 mg/mL | - |
| Ethanol | - | - | 6 mg/mL | - |
Here is a detailed methodology for assessing the pH-dependent solubility of this compound, adapted from the shake-flask method used in recent studies [3] [1] [2].
1. Preparation of Buffered Solutions
2. Solubility Equilibrium Study
3. Sample Analysis
4. Solid-State Characterization (Post-Equilibration)
The following workflow diagram summarizes the key steps of this experimental protocol:
Problem: Precipitation or a drop in solubility over time.
Problem: Low solubility even at high pH.
Problem: Inconsistent solubility data.
Beyond simple pH adjustment, several advanced formulation strategies have shown promise in significantly improving this compound solubility and bioavailability. The table below lists some key approaches documented in the literature.
Table 2: Advanced Formulation Strategies for this compound
| Formulation Approach | Key Findings | Citation |
|---|---|---|
| Metal-Organic Framework (MOF-5) | Loaded NIC@MOF-5 showed a 6.1x solubility increase in PBS (pH 7.4). Dissolution rate was also significantly enhanced. | [7] |
| PLGA-HA Nanospheres | Hyaluronic acid-modified PLGA nanospheres (NIC@PLGA-HAs) enhanced water solubility, provided pH-responsive controlled release, and improved in vivo efficacy. | [8] |
| Amorphous Solid Dispersions | Incorporating alkaline pH modifiers (e.g., meglumine) into solid dispersions can improve dissolution by creating a favorable microenvironmental pH. | [6] |
| Extraction from Commercial Tablets | This compound can be extracted directly from crushed, approved Yomesan tablets into alkaline Tris buffer, offering a potential path for expedited formulation. | [4] |
| Feature | Niclosamide | Fenbendazole | Mebendazole |
|---|---|---|---|
| Drug Classification | Salicylanilide [1] | Benzimidazole [2] [3] | Benzimidazole [4] [5] |
| Primary Approved Use | Human tapeworm infections [1] [6] | Veterinary parasitic infections [2] [3] | Human intestinal helminth infections [4] [5] |
| Primary Molecular Target | Mitochondrial electron transport chain (Uncouples oxidative phosphorylation) [1] [6] | Parasite β-tubulin (binds to colchicine-binding site) [2] [4] | Parasite β-tubulin (binds to colchicine-binding site) [4] [5] |
| Key Anticancer Mechanisms | - Uncouples oxidative phosphorylation [1] [6]
The following diagram synthesizes the key signaling pathways and cellular processes affected by these drugs, illustrating their distinct and overlapping mechanisms of action.
Mechanisms of Action for this compound, Fenbendazole, and Mebendazole
The diagram shows that while all three drugs ultimately promote cancer cell death, their primary targets differ significantly. Fenbendazole and mebendazole share a core microtubule-disrupting mechanism, whereas this compound operates through metabolic uncoupling and multi-pathway signaling inhibition.
For researchers, the methodological details from pivotal studies are crucial. The workflow below outlines a generalized path for preclinical anticancer efficacy testing, as reflected in the literature for these drugs [7] [6].
Preclinical Anticancer Efficacy Testing Workflow
Here are specific experimental details for key studies:
When evaluating these drugs for potential repurposing, consider these key challenges:
| SARS-CoV-2 Variant | In Vitro Cell Model | Reported IC50 / Potency | Key Findings & Notes |
|---|---|---|---|
| Wildtype (e.g., WA1, D614G) | VeroE6 cells [1] | IC50: 1,664 nM [1] | Lower potency compared to other variants in this model [1]. |
| Alpha (B.1.1.7) | Human Airway Epithelium (HAE) [2] | Potent efficacy maintained [2] | Retained potency; particularly effective against variants with enhanced cell-to-cell spread [2] [1]. |
| VeroE6 cells [1] | IC50: 298 nM [1] | ||
| Beta (B.1.351) | Human Airway Epithelium (HAE) [2] | Potent efficacy maintained [2] | Retained potency in HAE model [2]. |
| VeroE6 cells [1] | IC50: 440 nM [2] | ||
| Delta (B.1.617.2) | Human Airway Epithelium (HAE) [2] | Potent efficacy maintained [2] | Retained potency in HAE model [2]. |
| VeroE6 cells [1] | IC50: 774 nM [1] | ||
| Gamma (P.1) | VeroE6 cells [1] | IC50: 399 nM [1] | Intermediate potency [1]. |
The data in the table above was generated through standardized virological methods. Here are the details of key experiments and the proposed antiviral mechanisms of niclosamide.
Antiviral Assay in Human Airway Epithelia (HAE)
High-Content Imaging Immunofluorescence Assay
Research indicates that this compound exerts its anti-SARS-CoV-2 effects through multiple host-directed mechanisms, as illustrated below.
Despite its promising in vitro profile, this compound faces significant challenges for clinical repurposing.
To overcome these hurdles, particularly the bioavailability issue, novel formulations are being actively researched. A This compound nanohybrid (CP-COV03) has shown improved pharmacokinetics in a clinical trial and demonstrated significant viral load reduction and symptom improvement in patients with mild to moderate COVID-19 [4]. Furthermore, research into This compound analogs has identified several compounds with reduced cytotoxicity and increased antiviral potency, offering a promising path forward for developing better derivatives [1].
Irritant;Environmental Hazard